4-ethylhexan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
4-ethylhexan-2-one |
InChI |
InChI=1S/C8H16O/c1-4-8(5-2)6-7(3)9/h8H,4-6H2,1-3H3 |
InChI Key |
QKMFSGUNPGTQPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
4-ethylhexan-2-one chemical properties and structure
An In-depth Technical Guide to 4-ethylhexan-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, a representative synthetic protocol, and expected analytical characterizations. Given the limited availability of experimentally-derived data in public literature, this guide combines computed data from reliable chemical databases with established principles of organic chemistry to offer a robust profile of the compound.
Chemical Structure and Identifiers
This compound is an aliphatic ketone with a chiral center at the C4 position. Its structure consists of a hexane backbone with a carbonyl group at the second carbon and an ethyl group at the fourth carbon.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₆O
-
SMILES: CCC(CC)CC(=O)C[1]
-
InChI: InChI=1S/C8H16O/c1-4-8(5-2)6-7(3)9/h8H,4-6H2,1-3H3[1]
-
InChIKey: QKMFSGUNPGTQPT-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Experimental data for this specific compound is not widely available; therefore, computed values from reputable sources are provided.
| Property | Value | Source |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| CAS Number | 6022-26-0 | MolPort[2] |
| Appearance | Colorless liquid (Expected) | - |
| Boiling Point | Not available (experimental) | - |
| Density | Not available (experimental) | - |
| Water Solubility | Low (Expected) | - |
| LogP (Octanol-Water Partition Coefficient) | 2.3 (Computed) | PubChem[1] |
| Hydrogen Bond Donors | 0 (Computed) | PubChem[1] |
| Hydrogen Bond Acceptors | 1 (Computed) | PubChem[1] |
| Rotatable Bond Count | 4 (Computed) | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų (Computed) | PubChem[1] |
Experimental Protocols
Synthesis of this compound via Oxidation of 4-ethylhexan-2-ol
A common and reliable method for the synthesis of this compound is the oxidation of its corresponding secondary alcohol, 4-ethylhexan-2-ol.[3] Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this conversion, minimizing over-oxidation.
Reaction Scheme:
Materials and Equipment:
-
4-ethylhexan-2-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for scale)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Detailed Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-ethylhexan-2-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M).
-
Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The addition may cause a slight exotherm. The reaction mixture will turn into a dark brown slurry.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting alcohol.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
-
Filtration: Pass the mixture through a short plug of silica gel, eluting with diethyl ether to remove the chromium byproducts. The silica gel plug should be washed thoroughly with additional diethyl ether.
-
Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Product Characterization
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic methods. The expected data are as follows:
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption peak characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹ .
-
C-H stretching vibrations for the sp³ hybridized carbons are expected just below 3000 cm⁻¹ .
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
~2.1 ppm (singlet, 3H): Protons of the methyl group adjacent to the carbonyl (CH₃-C=O).
-
~2.4 ppm (doublet, 2H): Methylene protons adjacent to the carbonyl (-CH₂-C=O).
-
~1.5 ppm (multiplet, 1H): Methine proton at the C4 position (-CH(CH₂CH₃)₂).
-
~1.3 ppm (multiplet, 4H): Methylene protons of the two ethyl groups (-CH₂CH₃).
-
~0.9 ppm (triplet, 6H): Methyl protons of the two ethyl groups (-CH₂CH₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
~209 ppm: Carbonyl carbon (C=O).
-
~50 ppm: Methylene carbon adjacent to the carbonyl.
-
~30 ppm: Methyl carbon adjacent to the carbonyl.
-
~35-40 ppm: Methine carbon at the C4 position.
-
~25 ppm: Methylene carbons of the ethyl groups.
-
~11 ppm: Methyl carbons of the ethyl groups.
Workflow and Pathway Visualization
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
A Technical Guide to the Physicochemical Properties of 4-ethylhexan-2-one
This guide provides an in-depth overview of the boiling point and density of 4-ethylhexan-2-one, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and workflow diagrams to illustrate the methodologies.
Physicochemical Data of this compound
This compound is an aliphatic ketone with importance in various chemical syntheses. A summary of its key physical properties is presented below.
| Property | Value | Source |
| Boiling Point | ~156 °C | Not explicitly cited |
| Density | Data not readily available | - |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
Experimental Determination of Physicochemical Properties
Accurate determination of boiling point and density is crucial for the characterization and quality control of chemical compounds. The following sections detail the standard experimental procedures for these measurements.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3] Common methods for its determination include the Thiele tube method and distillation.[4]
2.1.1. Thiele Tube Method
This method is suitable for small sample volumes.[4]
-
Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner), and mineral oil.[2][4]
-
Procedure :
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer using a rubber band.[4]
-
The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is immersed.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary tube.[3]
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]
-
2.1.2. Distillation Method
For larger sample quantities, a simple distillation provides an accurate measurement of the boiling point.[4]
-
Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle or sand bath, and boiling chips.[4]
-
Procedure :
-
The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
The liquid is heated to a boil.
-
As the vapor condenses and distillation begins, the temperature reading on the thermometer will stabilize.
-
This stable temperature, observed during the collection of the distillate, is the boiling point of the liquid.[2]
-
Density is an intrinsic physical property defined as the mass of a substance per unit volume.[5] It is temperature-dependent, so the temperature at which the measurement is made should always be recorded.[5]
-
Apparatus : Graduated cylinder or pycnometer, and an electronic balance.[5][6]
-
Procedure :
-
The mass of a clean, dry graduated cylinder (or pycnometer) is measured using an electronic balance.[6]
-
A known volume of the liquid is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[6]
-
The mass of the graduated cylinder containing the liquid is then measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[6]
-
The density is calculated by dividing the mass of the liquid by its volume.[5]
-
For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[6] The use of a pycnometer will yield more precise results.
-
Workflow and Process Visualization
The logical flow of the experimental procedures for determining the boiling point and density are illustrated in the diagrams below.
References
- 1. 4-Ethyl-2-hexanone | C8H16O | CID 12659614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uoanbar.edu.iq [uoanbar.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 4-ethylhexan-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethylhexan-2-one, a ketone of interest in various chemical and pharmaceutical applications. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility based on established chemical principles and provides a detailed experimental protocol for its determination.
Introduction to this compound
This compound (C₈H₁₆O) is an aliphatic ketone with a carbonyl group at the second position of a hexane chain, substituted with an ethyl group at the fourth position. Its structure, featuring a polar carbonyl group and a moderately long nonpolar alkyl chain, dictates its solubility behavior. Based on the principle of "like dissolves like," it is anticipated to be soluble in a wide array of organic solvents.[1] While lower-chain ketones exhibit miscibility with water, the eight-carbon backbone of this compound significantly reduces its aqueous solubility.[2][3]
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Alcohols can engage in hydrogen bonding with the carbonyl oxygen of the ketone and have alkyl portions that interact favorably with the ketone's hydrocarbon chain.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers are polar aprotic solvents that can act as hydrogen bond acceptors, similar to ketones, leading to favorable dipole-dipole interactions.[1] |
| Halogenated Alkanes | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are compatible with ketones, facilitating dissolution through dipole-dipole interactions.[6] |
| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The nonpolar aromatic ring interacts well with the alkyl chain of the ketone via London dispersion forces. |
| Alkanes | Hexane, Heptane | Soluble / Miscible | As nonpolar solvents, alkanes will readily dissolve the nonpolar alkyl portion of the ketone. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Solvents of the same functional group class are typically miscible due to similar intermolecular forces.[7] |
| Esters | Ethyl Acetate | Miscible | Esters are polar aprotic solvents with polarities and structures compatible with ketones. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | These highly polar solvents can typically dissolve a wide range of organic compounds, including ketones. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol is adapted from standard qualitative organic analysis procedures.[8]
Objective: To determine the miscibility or estimate the solubility of this compound in a selected organic solvent at ambient temperature.
Materials:
-
This compound (analyte)
-
Selected organic solvent (e.g., ethanol, hexane, toluene)
-
Calibrated glass vials or test tubes (e.g., 10 mL capacity) with closures
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Light source with a dark background for visual inspection
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Initial Miscibility Test:
-
Add 1.0 mL of the selected organic solvent to a glass vial.
-
Add 1.0 mL of this compound to the same vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Allow the vial to stand for 2 minutes.
-
Visually inspect the mixture against a light source and a dark background.
-
Observation: If a single, clear, homogeneous phase is observed, the two liquids are miscible .[3] If two distinct layers form, or if the solution is cloudy or contains suspended droplets, they are immiscible or partially soluble . Proceed to the semi-quantitative determination if not miscible.
-
-
Semi-Quantitative Solubility Estimation (if not miscible):
-
Prepare a fresh vial with 1.0 mL of the organic solvent.
-
Add 100 µL of this compound to the solvent.
-
Cap the vial, vortex for 30 seconds, and allow it to stand for 2 minutes.
-
Visually inspect for a single homogeneous phase.
-
If the analyte has completely dissolved, continue adding 100 µL aliquots of this compound, vortexing and observing after each addition.
-
Record the total volume of analyte added before a second phase (cloudiness or distinct layer) persists after mixing.
-
The solubility can be expressed as the volume of solute per volume of solvent (v/v).
-
Interpretation of Results:
-
Miscible: Soluble in all proportions.
-
Soluble: A significant amount of solute dissolves to form a single phase. A common threshold is >30 mg/mL.
-
Sparingly Soluble: Only a small amount of solute dissolves (e.g., 1-30 mg/mL).
-
Insoluble: No visible dissolution of the solute (<1 mg/mL).
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol.
Caption: Workflow for Determining Liquid-Liquid Miscibility.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Miscibility - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of 4-Ethylhexan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the ketone 4-ethylhexan-2-one. The information presented herein is essential for the positive identification, structural elucidation, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted spectroscopic data. These predictions are generated using advanced computational algorithms and provide a reliable reference for the expected spectral features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the different proton environments in the molecule. Key expected chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-1 (CH₃) | 2.1 - 2.2 | Singlet | 3H |
| H-3 (CH₂) | 2.3 - 2.5 | Doublet | 2H |
| H-4 (CH) | 1.8 - 2.0 | Multiplet | 1H |
| H-5 (CH₂) | 1.2 - 1.4 | Multiplet | 2H |
| H-6 (CH₃) | 0.8 - 0.9 | Triplet | 3H |
| Ethyl CH₂ | 1.2 - 1.4 | Multiplet | 2H |
| Ethyl CH₃ | 0.8 - 0.9 | Triplet | 3H |
1.1.2. ¹³C NMR (Carbon-13 NMR)
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The anticipated chemical shifts for each unique carbon atom are outlined in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | 29 - 31 |
| C-2 (C=O) | 208 - 212 |
| C-3 (CH₂) | 50 - 53 |
| C-4 (CH) | 43 - 46 |
| C-5 (CH₂) | 25 - 28 |
| C-6 (CH₃) | 10 - 12 |
| Ethyl CH₂ | 25 - 28 |
| Ethyl CH₃ | 10 - 12 |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in a molecule. For this compound, the most prominent feature is the carbonyl (C=O) stretch. Table 3 lists the key predicted absorption bands.
Table 3: Predicted IR Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1725 | Strong |
| C-H (Aliphatic) | 2850 - 3000 | Strong |
| C-H Bending | 1350 - 1470 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity | Relative Abundance |
| 128 | [M]⁺ (Molecular Ion) | Moderate |
| 113 | [M - CH₃]⁺ | Moderate |
| 99 | [M - C₂H₅]⁺ | Moderate |
| 85 | [M - C₃H₇]⁺ | Moderate |
| 71 | [M - C₄H₉]⁺ | Strong |
| 57 | [C₄H₉]⁺ | Strong |
| 43 | [CH₃CO]⁺ | High |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid ketone sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.
-
Instrumentation : Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
-
Data Acquisition :
-
Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.
-
¹H NMR : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR : A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a "neat" spectrum is typically acquired. Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film between the two plates.
-
Data Acquisition : Place the assembled salt plates into the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty salt plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile liquid, this is typically done via direct injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
-
Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization - EI), causing them to ionize and fragment.
-
Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The tallest peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the three primary spectroscopic techniques discussed.
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-ethylhexan-2-one
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-ethylhexan-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure and its NMR correlations.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for analogous molecular environments.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (CH₃) | 2.15 | s | 3H | - |
| H-3 (CH₂) | 2.40 | t | 2H | 7.5 |
| H-4 (CH) | 1.80 | m | 1H | - |
| H-5 (CH₂) | 1.30 | m | 2H | - |
| H-6 (CH₃) | 0.90 | t | 3H | 7.5 |
| H-a (CH₂) | 1.40 | m | 2H | - |
| H-b (CH₃) | 0.88 | t | 3H | 7.5 |
s = singlet, t = triplet, m = multiplet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | 29.5 |
| C-2 (C=O) | 209.0 |
| C-3 (CH₂) | 51.0 |
| C-4 (CH) | 45.0 |
| C-5 (CH₂) | 25.0 |
| C-6 (CH₃) | 11.5 |
| C-a (CH₂) | 28.0 |
| C-b (CH₃) | 14.0 |
Experimental Protocols for NMR Data Acquisition
The following protocols describe the standard procedures for obtaining high-quality ¹H and ¹³C NMR spectra for a liquid organic compound such as this compound.
2.1. Sample Preparation
A crucial step for obtaining high-resolution NMR spectra is proper sample preparation.
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]
-
Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for ketones. The choice of solvent can influence chemical shifts.
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Dissolution and Filtration : Ensure the sample is fully dissolved in the deuterated solvent. If any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to prevent distortion of the magnetic field homogeneity.[2]
-
NMR Tube : Use a high-quality, clean, and unscratched 5 mm NMR tube to ensure optimal performance.
2.2. NMR Spectrometer Setup and Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
2.2.1. ¹H NMR Acquisition Parameters
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Time (AQ) : Typically 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds, to allow for full relaxation of the protons between pulses.
-
Number of Scans (NS) : 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width (SW) : A spectral width of 12-16 ppm is generally adequate to cover the entire proton chemical shift range.
-
Temperature : Standard ambient probe temperature (e.g., 298 K).
2.2.2. ¹³C NMR Acquisition Parameters
-
Pulse Program : A standard proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time (AQ) : Typically 1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds.
-
Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width (SW) : A spectral width of 200-250 ppm is necessary to encompass the full range of carbon chemical shifts, including the carbonyl carbon.
-
Temperature : Standard ambient probe temperature (e.g., 298 K).
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of this compound and the labeling of the proton and carbon atoms corresponding to the predicted NMR data.
Caption: Molecular structure of this compound with atom numbering.
References
An In-depth Technical Guide to the FTIR Spectrum and Characteristic Peaks of 4-Ethylhexan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 4-ethylhexan-2-one, a saturated aliphatic ketone. This document details the characteristic absorption peaks, provides a standard experimental protocol for spectral acquisition, and illustrates the analytical workflow, serving as a vital resource for professionals in research and development.
Introduction to FTIR Spectroscopy of Ketones
FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule. For a ketone such as this compound, the most prominent and diagnostic absorption band arises from the stretching vibration of the carbonyl (C=O) group.[1][2] The position of this and other characteristic peaks provides a molecular fingerprint, allowing for structural elucidation and quality control.
Molecular Structure of this compound
This compound is a saturated aliphatic ketone with the chemical formula C₈H₁₆O. Its structure consists of a hexane backbone with an ethyl group at the fourth carbon and a carbonyl group at the second carbon. The absence of conjugation or significant ring strain results in a predictable and characteristic FTIR spectrum.
Characteristic FTIR Peaks of this compound
The FTIR spectrum of this compound is dominated by absorptions corresponding to the carbonyl group and the various C-H bonds within the alkyl structure. The key characteristic peaks are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (Ketone) | Stretch | ~1715 | Strong | This is the most diagnostic peak for a saturated, acyclic ketone.[2][3][4] Its high intensity is due to the large change in dipole moment during the vibration.[5] |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong, sharp | These absorptions are due to the stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl and hexyl chains.[6][7] |
| C-H (Alkyl) | Bend (Scissoring/Bending) | 1350 - 1470 | Medium | These peaks correspond to the bending vibrations of the C-H bonds in the CH₂ and CH₃ groups.[6][7] |
| C-C | Stretch | 1100 - 1230 | Medium to Weak | The stretching vibrations of the carbon-carbon single bonds appear in the fingerprint region of the spectrum.[5] |
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol details the acquisition of an FTIR spectrum for a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[5][7][8]
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond or zinc selenide crystal)
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum as needed (e.g., baseline correction).
-
Identify and label the characteristic peaks, comparing their wavenumbers to the expected values for a saturated aliphatic ketone.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Workflow for FTIR Analysis of this compound
The logical flow of analyzing a liquid sample like this compound using FTIR spectroscopy is illustrated in the following diagram.
Caption: Workflow for FTIR analysis of a liquid sample.
Conclusion
The FTIR spectrum of this compound is characterized by a strong carbonyl absorption around 1715 cm⁻¹ and prominent C-H stretching and bending vibrations. The use of ATR-FTIR provides a rapid and reliable method for obtaining high-quality spectra of this and other liquid samples with minimal preparation. This guide serves as a foundational resource for the identification and characterization of this compound in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 6. agilent.com [agilent.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Ethylhexan-2-one
For Immediate Release
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of the ketone 4-ethylhexan-2-one. Prepared for researchers, scientists, and professionals in drug development, this document outlines the principal fragmentation pathways, identifies key fragment ions, and presents a detailed experimental protocol for acquiring a mass spectrum of this and similar compounds.
Executive Summary
This compound, a ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol , undergoes predictable fragmentation upon electron ionization.[1] The primary fragmentation mechanisms for aliphatic ketones are alpha-cleavage and McLafferty rearrangement, which lead to the formation of characteristic fragment ions. Understanding this fragmentation pattern is crucial for the structural elucidation and identification of this compound in complex mixtures. This guide predicts the major fragment ions and their relative abundances based on established principles of mass spectrometry and data from isomeric compounds.
Predicted Mass Spectrum Data
While a publicly available mass spectrum for this compound is not readily accessible, a predictive fragmentation pattern can be constructed based on the analysis of isomeric ketones such as 2-octanone and 3-octanone.[2][3][4][5] The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their probable relative intensities.
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Intensity |
| 128 | [C8H16O]+• (Molecular Ion) | Ionization | Low |
| 113 | [C7H13O]+ | Loss of •CH3 (Alpha-cleavage) | Moderate |
| 99 | [C6H11O]+ | Loss of •C2H5 (Alpha-cleavage) | Moderate to High |
| 85 | [C5H9O]+ | McLafferty Rearrangement + loss of C3H6 | Moderate |
| 71 | [C4H7O]+ | Alpha-cleavage with loss of •C4H9 | High |
| 57 | [C4H9]+ | Cleavage at the carbonyl group | High |
| 43 | [CH3CO]+ (Acylium ion) | Alpha-cleavage | Very High (likely Base Peak) |
Key Fragmentation Pathways
The fragmentation of this compound is dominated by two principal mechanisms: alpha-cleavage and the McLafferty rearrangement.
Alpha-Cleavage
Alpha-cleavage is the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group. This is a highly favorable process as it results in the formation of a resonance-stabilized acylium ion. For this compound, there are two potential sites for alpha-cleavage:
-
Cleavage between C2 and C3: This results in the loss of a butyl radical (•C4H9) to form the highly stable acylium ion [CH3CO]+ at m/z 43 . This is predicted to be the base peak in the spectrum due to the stability of the resulting cation.
-
Cleavage between C1 and C2: This leads to the loss of a methyl radical (•CH3) to produce the [M-15]+ ion at m/z 113 .
-
Cleavage at the ethyl branch: Loss of an ethyl radical (•C2H5) from the main chain leads to a fragment at m/z 99 .
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom. In this process, a hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the α-β carbon-carbon bond. This results in the elimination of a neutral alkene molecule and the formation of a radical cation. For this compound, this rearrangement leads to the elimination of propene (C3H6) and the formation of an enol radical cation at m/z 85 .
Experimental Protocol
The following provides a detailed methodology for obtaining an electron ionization mass spectrum of this compound.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source is recommended for sample introduction and analysis.
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Prepare a dilute solution of this compound (1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Inject 1 µL of the solution into the GC-MS system.
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
Caption: Experimental workflow for MS analysis.
References
An In-depth Technical Guide on the Chirality and Stereochemistry of 4-Ethylhexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylhexan-2-one, a chiral ketone with the molecular formula C₈H₁₆O, presents a single stereocenter at the C4 position, giving rise to two enantiomers: (R)-4-ethylhexan-2-one and (S)-4-ethylhexan-2-one. The spatial arrangement of the ethyl group at this chiral center dictates the molecule's interaction with plane-polarized light and its potential biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, the properties of its stereoisomers, and methods for their analysis. This information is critical for researchers in organic synthesis, drug discovery, and materials science where enantiomeric purity is paramount.
Introduction to the Stereochemistry of this compound
This compound is an aliphatic ketone characterized by a carbonyl group at the second carbon and an ethyl group at the fourth carbon of a hexane chain.[1][2] The tetrahedral carbon at position 4 is bonded to four different groups: a hydrogen atom, an ethyl group, a methyl group, and a CH₂C(=O)CH₃ group. This structural feature makes it a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers.
The two enantiomers, (R)- and (S)-4-ethylhexan-2-one, possess identical physical properties such as boiling point, density, and refractive index. However, they exhibit different chiroptical properties, specifically the direction in which they rotate plane-polarized light. Furthermore, in a chiral environment, such as interactions with biological receptors or chiral catalysts, the two enantiomers can display significantly different biological activities and chemical reactivities.
Synthesis of this compound
The synthesis of this compound can be approached through methods that yield a racemic mixture or through enantioselective routes to produce an excess of one enantiomer.
Racemic Synthesis
A common method for preparing a racemic mixture of this compound is the oxidation of the corresponding secondary alcohol, 4-ethylhexan-2-ol.[1]
Experimental Protocol: Oxidation of 4-Ethylhexan-2-ol
-
Materials: 4-ethylhexan-2-ol, oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system), anhydrous dichloromethane (DCM), sodium bicarbonate solution, magnesium sulfate, silica gel.
-
Procedure:
-
Dissolve 4-ethylhexan-2-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., 1.5 equivalents of PCC) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield racemic this compound.
-
Enantioselective Synthesis
The stereoselective synthesis of a specific enantiomer of this compound can be achieved through methods such as asymmetric hydrogenation of a prochiral precursor or the use of chiral catalysts. One potential route involves the asymmetric hydrogenation of 4-ethylhex-3-en-2-one.
Conceptual Experimental Protocol: Asymmetric Hydrogenation
-
Precursor: 4-ethylhex-3-en-2-one
-
Catalyst: A chiral transition metal complex, for example, a rhodium or iridium catalyst with a chiral phosphine ligand (e.g., BINAP).
-
Procedure:
-
In a high-pressure reactor, dissolve the 4-ethylhex-3-en-2-one substrate in a suitable solvent (e.g., methanol or dichloromethane).
-
Add the chiral catalyst (e.g., [Rh(COD)(R,R-Me-DuPhos)]BF₄) under an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction at a controlled temperature until the reaction is complete (monitored by GC or TLC).
-
Carefully vent the reactor and remove the solvent under reduced pressure.
-
The resulting product would be an enantioenriched mixture of this compound. The enantiomeric excess would need to be determined by chiral gas chromatography.
-
Stereoisomers and Their Properties
The two enantiomers of this compound are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. While their physical properties in an achiral environment are identical, their interaction with plane-polarized light is a distinguishing characteristic.
Quantitative Data Summary
| Property | (R)-4-ethylhexan-2-one | (S)-4-ethylhexan-2-one | Racemic this compound |
| Molecular Weight ( g/mol ) | 128.21 | 128.21 | 128.21 |
| Specific Rotation ([α]ᴅ) | Data not available | Data not available | 0° |
| Boiling Point (°C) | Expected to be identical | Expected to be identical | Data not available |
| Density (g/mL) | Expected to be identical | Expected to be identical | Data not available |
Note: Specific rotation values are dependent on concentration, solvent, and temperature and would need to be experimentally determined for the pure enantiomers.
Analytical Methods for Stereochemical Analysis
The separation and quantification of the enantiomers of this compound are crucial for determining the success of an enantioselective synthesis or for studying the properties of the individual stereoisomers. Chiral gas chromatography (GC) is the most common and effective method for this purpose.
Experimental Protocol: Chiral Gas Chromatography Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
-
Chiral Stationary Phase: A cyclodextrin-based chiral stationary phase (e.g., β-DEX or γ-DEX) is typically effective for separating chiral ketones.
-
GC Conditions (Exemplary):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness chiral capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C). The exact program would need to be optimized for baseline separation of the enantiomers.
-
-
Sample Preparation: Dilute the sample of this compound in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration for GC analysis.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Logical Relationships in Stereoselective Synthesis
The stereochemical outcome of an asymmetric synthesis is determined by the interaction between the substrate and the chiral catalyst or reagent. The following diagram illustrates the general logical relationship in the asymmetric hydrogenation of a prochiral alkene to form a chiral ketone.
Caption: Logical workflow of a catalyst-controlled stereoselective reaction.
Conclusion
The chirality of this compound is a key feature that influences its properties and potential applications. While racemic synthesis is straightforward, the production of enantiomerically pure samples requires specialized asymmetric synthesis techniques. The ability to synthesize and analyze the individual enantiomers is essential for advancing research in fields where stereochemistry plays a critical role, such as in the development of new pharmaceuticals and fine chemicals. Further research is needed to establish detailed protocols for the enantioselective synthesis and to fully characterize the chiroptical and biological properties of the (R) and (S) enantiomers of this compound.
References
An In-Depth Technical Guide to 4-Ethylhexan-2-one as a Volatile Organic Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylhexan-2-one is a volatile organic compound (VOC) classified as an aliphatic ketone. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods for its detection, and available toxicological data. Due to its moderate volatility and use as a solvent, understanding its characteristics is crucial for safety, environmental considerations, and potential applications in various scientific fields. While specific data on its biological signaling pathways remains limited, this guide consolidates the current knowledge to serve as a foundational resource for researchers and professionals.
Chemical and Physical Properties
This compound, with the chemical formula C₈H₁₆O, is a colorless liquid with a characteristic ketone odor.[1] It is soluble in organic solvents such as ethanol and ether but has lower solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Ethyl-2-hexanone | [2] |
| CAS Number | 6022-26-0 | [3] |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.21 g/mol | [2] |
| Boiling Point | Approximately 156 °C | [1] |
| Density | Approximately 0.81 g/cm³ | [1] |
| XLogP3 | 2.3 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
Synthesis
The primary method for the synthesis of this compound is through the oxidation of its corresponding alcohol, 4-ethyl-2-hexanol. This reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide. The general workflow for this synthesis is outlined below.
References
Methodological & Application
Application Note: Synthesis of 4-Ethylhexan-2-one from 4-Ethyl-2-hexanol
AN-CHEM-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 4-ethylhexan-2-one via the oxidation of the secondary alcohol 4-ethyl-2-hexanol. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the creation of intermediates in pharmaceutical and fine chemical production.[1] This note details and compares three common and effective methods: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. Each protocol is presented with comprehensive, step-by-step instructions, and a comparative summary of their performance metrics is provided to aid in method selection.
Overview of Oxidation Methods
The conversion of a secondary alcohol to a ketone involves the removal of a hydride equivalent.[2] Several reagents can accomplish this transformation, each with distinct advantages regarding reaction conditions, selectivity, scale, and safety. This note focuses on three widely-used laboratory-scale methods.
-
Pyridinium Chlorochromate (PCC): A chromium(VI)-based reagent that provides reliable oxidation under relatively mild, anhydrous conditions.[3][4] It is known for its simplicity but is less favored for large-scale synthesis due to the toxicity of chromium byproducts.[5]
-
Swern Oxidation: A metal-free method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[6][7] It is renowned for its mild conditions and high yields, though it produces malodorous dimethyl sulfide as a byproduct.[8][9]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that facilitates mild and highly selective oxidation at room temperature.[10][11] It offers the convenience of ambient temperature operation and simple workup but is expensive and potentially explosive, limiting its industrial-scale application.[10]
Comparative Data of Oxidation Methods
The selection of an appropriate oxidation method depends on factors such as substrate sensitivity, desired scale, and available laboratory equipment. The following table summarizes the key parameters for the discussed methods as applied to the oxidation of secondary alcohols.
| Parameter | Pyridinium Chlorochromate (PCC) | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Key Reagents | Pyridinium chlorochromate, Dichloromethane (DCM), Celite | Oxalyl chloride, DMSO, Triethylamine, DCM | Dess-Martin Periodinane, DCM |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours[5] | 1 - 2 hours[6] | 2 - 4 hours[10] |
| Typical Yield | 80 - 95% | >90% | >90% |
| Advantages | Simple procedure, reliable.[4] | Very mild conditions, avoids toxic metals, high yields.[7][9] | Mild, neutral pH, room temperature, high chemoselectivity.[10][12] |
| Disadvantages | Toxic chromium waste, can be acidic, byproduct is a tar-like material.[5][13] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[6][8] | Reagent is expensive and shock-sensitive (potentially explosive).[10] |
Visualized Reaction and Workflow
The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.
Caption: Chemical scheme for the oxidation of 4-ethyl-2-hexanol.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Chromium reagents are toxic and carcinogenic. Swern oxidation generates toxic carbon monoxide and foul-smelling dimethyl sulfide. Dess-Martin periodinane is shock-sensitive and can be explosive upon heating.
This protocol describes the oxidation using PCC, a common and effective method for secondary alcohols.[4][5]
Materials and Reagents:
-
4-Ethyl-2-hexanol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Celite® or silica gel (equal weight to PCC)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Stir plate
-
Filter funnel with sintered glass
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add PCC (1.5 eq) and an equal mass of Celite, followed by anhydrous DCM (approx. 0.1 M relative to the alcohol).
-
Cool the resulting orange slurry to 0 °C in an ice bath.
-
Dissolve 4-ethyl-2-hexanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred slurry over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The mixture will turn into a dark, thick slurry.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.
-
Filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts. Wash the pad thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
This protocol details a mild, metal-free oxidation performed at cryogenic temperatures.[6][14][15]
Materials and Reagents:
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (2.7 eq)[14]
-
4-Ethyl-2-hexanol (1.0 eq)
-
Triethylamine (Et₃N) (7.0 eq)[14]
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Two addition funnels
-
Low-temperature thermometer
-
Stir plate
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Set up a three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DCM (approx. 0.5 M relative to oxalyl chloride) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 eq) to the cold DCM.
-
Slowly add a solution of DMSO (2.7 eq) in DCM dropwise via an addition funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.[15]
-
Add a solution of 4-ethyl-2-hexanol (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.[14]
-
Slowly add triethylamine (7.0 eq) dropwise. A thick white precipitate will form.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[14]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure this compound.
This protocol uses a hypervalent iodine reagent, allowing for a mild oxidation at room temperature.[10][12]
Materials and Reagents:
-
Dess-Martin Periodinane (DMP) (1.2 eq)[10]
-
4-Ethyl-2-hexanol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Stir plate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-ethyl-2-hexanol (1.0 eq) and anhydrous DCM (approx. 0.1 M).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.[10]
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield pure this compound.
References
- 1. byjus.com [byjus.com]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis of 4-Ethylhexan-2-one via Oxidation of 4-Ethylhexan-2-ol
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceutical, fragrance, and specialty chemical industries. 4-Ethylhexan-2-one is a valuable ketone intermediate, and its efficient synthesis from the corresponding secondary alcohol, 4-ethylhexan-2-ol, is of significant interest. This application note provides a detailed protocol for the oxidation of 4-ethylhexan-2-ol to this compound using three common and effective methods: Jones oxidation, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation. Each method offers distinct advantages regarding reaction conditions, scalability, and functional group tolerance.
Reaction Overview
The general transformation involves the oxidation of the secondary alcohol functional group in 4-ethylhexan-2-ol to a ketone.
Caption: General workflow for the oxidation of 4-ethylhexan-2-ol to this compound.
Comparative Data of Oxidation Methods
The following table summarizes the key quantitative parameters for the three detailed oxidation protocols. These values are representative and may vary based on experimental conditions and scale.
| Parameter | Jones Oxidation | Swern Oxidation | Dess-Martin Oxidation |
| Starting Material | 4-Ethylhexan-2-ol | 4-Ethylhexan-2-ol | 4-Ethylhexan-2-ol |
| Key Reagents | CrO₃, H₂SO₄, Acetone | Oxalyl chloride, DMSO, Et₃N | Dess-Martin Periodinane |
| Reaction Temperature | 0 °C to Room Temp. | -78 °C to Room Temp. | Room Temperature |
| Typical Reaction Time | 2 - 6 hours | 1 - 3 hours | 1 - 4 hours |
| Typical Yield | 75 - 85% | 85 - 95% | 90 - 98% |
| Work-up Procedure | Quenching, Extraction, Washing | Quenching, Extraction, Washing | Quenching, Filtration, Extraction |
| Notes | Uses toxic chromium reagents.[1][2] | Produces malodorous byproducts.[3][4][5] | Reagent can be shock-sensitive.[6] |
Experimental Protocols
Materials and Equipment
-
4-Ethylhexan-2-ol (98% purity or higher)
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Acetone
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Dry ice/acetone bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol 1: Jones Oxidation
The Jones oxidation is a robust method for oxidizing secondary alcohols to ketones.[1][2][7] It is a relatively inexpensive procedure but utilizes a toxic chromium(VI) reagent.[2]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (76.8 mmol) of 4-ethylhexan-2-ol in 100 mL of acetone.
-
Cool the flask in an ice bath to 0 °C.
-
Prepare the Jones reagent by carefully dissolving 10.0 g (100 mmol) of chromium trioxide in 25 mL of concentrated sulfuric acid and then cautiously adding this mixture to 75 mL of water.
-
While maintaining the temperature at 0 °C, add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The color of the reaction mixture will change from orange/red to green/blue.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess oxidant by the slow addition of isopropanol until the orange color disappears completely.
-
Add 100 mL of water and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Swern Oxidation
The Swern oxidation is a mild and high-yielding method that avoids the use of heavy metals.[3][4][5] It is important to perform this reaction at low temperatures and in a well-ventilated fume hood due to the evolution of carbon monoxide and the formation of foul-smelling dimethyl sulfide.[3][5]
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 150 mL of dichloromethane.
-
Add 10.0 mL (141 mmol) of dimethyl sulfoxide (DMSO) to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 8.0 mL (92.2 mmol) of oxalyl chloride to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -60 °C.
-
Stir the mixture for an additional 15 minutes at -78 °C.
-
Dissolve 10.0 g (76.8 mmol) of 4-ethylhexan-2-ol in 30 mL of dichloromethane and add it dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction for 45 minutes at -78 °C.
-
Add 45 mL (323 mmol) of triethylamine dropwise over 20 minutes.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Add 150 mL of water to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a very mild and efficient method for the oxidation of secondary alcohols, often providing high yields with a simple work-up.[1][6] The DMP reagent is commercially available but can be shock-sensitive and should be handled with care.[6]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (76.8 mmol) of 4-ethylhexan-2-ol in 150 mL of dichloromethane.
-
To this stirred solution, add 35.9 g (84.5 mmol) of Dess-Martin periodinane in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, add 100 mL of a 1:1 mixture of saturated sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously for 30 minutes until the solid byproducts are dissolved.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression of the Dess-Martin oxidation, highlighting the key steps from starting material to pure product.
References
- 1. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Synthesis of 4-Ethylhexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-ethylhexan-2-one, a valuable ketone intermediate in organic synthesis. The primary method outlined is the acetoacetic ester synthesis, a robust and well-established method for the formation of α-substituted ketones. This protocol includes information on reagents, reaction conditions, purification methods, and characterization data.
Introduction
This compound is an aliphatic ketone with applications in various fields of chemical synthesis, including the development of novel pharmaceutical compounds and fragrance components. Its structure, featuring a chiral center at the 4-position, also makes it an interesting target for stereoselective synthesis. The acetoacetic ester synthesis provides a classical and reliable route to this and other related ketones.[1][2][3][4][5][6] The overall synthetic strategy involves three key stages: the formation of an enolate from ethyl acetoacetate, alkylation of the enolate with a suitable alkyl halide, and subsequent hydrolysis and decarboxylation of the β-keto ester intermediate.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C8H16O | [7][8] |
| Molecular Weight | 128.21 g/mol | [7][8] |
| Boiling Point | Approx. 156 °C | [8] |
| CAS Number | 6022-26-0 | [7] |
Table 2: Reagents for Acetoacetic Ester Synthesis of this compound
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Amount |
| Ethyl acetoacetate | C6H10O3 | 130.14 | 0.10 | 13.01 g (12.6 mL) |
| Sodium ethoxide | C2H5NaO | 68.05 | 0.10 | 6.81 g |
| Ethanol (absolute) | C2H5OH | 46.07 | - | 125 mL |
| 2-Bromobutane | C4H9Br | 137.02 | 0.10 | 13.70 g (10.9 mL) |
| Sulfuric Acid (conc.) | H2SO4 | 98.08 | - | ~15 mL |
| Sodium Hydroxide | NaOH | 40.00 | - | For workup |
| Diethyl ether | (C2H5)2O | 74.12 | - | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | - | For washing |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | - | For drying |
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks |
| IR (Infrared) Spectroscopy | ~2960-2870 cm-1 (C-H stretch), ~1715 cm-1 (C=O stretch, ketone) |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ ~2.1 (s, 3H, CH3CO-), δ ~2.4 (d, 2H, -COCH2-), δ ~1.2-1.6 (m, 5H, -CH(CH2CH3)2 and -CH2CH3), δ ~0.9 (t, 6H, 2 x -CH2CH3) |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | δ ~209 (C=O), δ ~50 (CH2CO), δ ~38 (CH), δ ~29 (CH3CO), δ ~25 (CH2), δ ~11 (CH3) |
Note: The spectroscopic data presented are predicted values based on the structure of this compound and data from analogous compounds. Experimental verification is recommended.
Experimental Protocol
The synthesis of this compound via the acetoacetic ester synthesis is a three-stage process.
Stage 1: Enolate Formation
This stage involves the deprotonation of ethyl acetoacetate at the α-carbon using a strong base, sodium ethoxide, to form the corresponding enolate.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 125 mL of absolute ethanol.
-
Carefully add 6.81 g (0.10 mol) of sodium ethoxide to the ethanol with stirring. Gentle heating may be required to dissolve the sodium ethoxide completely.
-
Once the sodium ethoxide has dissolved, add 13.01 g (0.10 mol) of ethyl acetoacetate dropwise from the dropping funnel over a period of 15-20 minutes with continuous stirring.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the sodium enolate.
Stage 2: Alkylation
The nucleophilic enolate is then alkylated with 2-bromobutane.
Procedure:
-
To the solution of the sodium enolate of ethyl acetoacetate from Stage 1, add 13.70 g (0.10 mol) of 2-bromobutane dropwise from the dropping funnel over 30 minutes while stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 1.5 to 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the disappearance of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature.
Stage 3: Hydrolysis and Decarboxylation
The resulting α-substituted β-keto ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final product, this compound.
Procedure:
-
To the cooled reaction mixture from Stage 2, add a solution of 15 mL of concentrated sulfuric acid in 150 mL of water.
-
Heat the mixture to reflux and continue refluxing for 2-3 hours to ensure complete hydrolysis and decarboxylation. Carbon dioxide evolution will be observed during this step.
-
After reflux, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with 50 mL of water, 50 mL of 5% sodium hydroxide solution, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound. The expected boiling point is approximately 156 °C at atmospheric pressure.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.
-
2-Bromobutane is a flammable and toxic liquid. Avoid inhalation and contact with skin.
-
Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
Conclusion
The acetoacetic ester synthesis is a versatile and effective method for the preparation of this compound. The protocol detailed above provides a comprehensive guide for researchers to successfully synthesize this valuable ketone intermediate. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The expected yield for this type of reaction is generally in the range of 60-80%, depending on the purity of reagents and the efficiency of the purification process.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. 4-Ethyl-2-hexanone | C8H16O | CID 12659614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-8781454) [evitachem.com]
Application Note: Enantioselective Synthesis of (S)-4-ethylhexan-2-one
Abstract
This application note details a robust and highly stereoselective protocol for the synthesis of (S)-4-ethylhexan-2-one, a valuable chiral building block in organic synthesis. The methodology is centered on the copper-catalyzed asymmetric conjugate addition of an ethyl nucleophile to the prochiral α,β-unsaturated ketone, (E)-hex-3-en-2-one. By employing a chiral ferrocenyl-based diphosphine ligand, high yields and excellent enantioselectivities can be achieved. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who require access to enantiopure β-chiral ketones.
Introduction
Chiral ketones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and other biologically active molecules. The stereocenter in these compounds often dictates their biological function, making their enantioselective synthesis a critical endeavor. (S)-4-ethylhexan-2-one is a representative β-chiral aliphatic ketone whose synthesis presents the challenge of controlling the stereochemistry at a non-functionalized carbon center.
The copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents to α,β-unsaturated carbonyl compounds has emerged as one of the most powerful and reliable methods for the formation of carbon-carbon bonds with concomitant creation of a stereocenter.[1][2] This approach offers high levels of stereocontrol through the use of catalytic amounts of a chiral ligand in complex with a copper salt.[3][4] This document provides a detailed protocol for the enantioselective synthesis of (S)-4-ethylhexan-2-one via the copper-catalyzed conjugate addition of ethylmagnesium bromide to (E)-hex-3-en-2-one, utilizing a chiral JosiPhos-type ligand.
Key Reaction Parameters and Performance
The successful enantioselective synthesis of (S)-4-ethylhexan-2-one is contingent on several critical reaction parameters. The choice of the chiral ligand, copper source, solvent, and reaction temperature all play a significant role in both the conversion and the enantioselectivity of the transformation. The following table summarizes typical results for the copper-catalyzed conjugate addition of Grignard reagents to acyclic enones using ferrocenyl-based diphosphine ligands, which are analogous to the synthesis of the target molecule.
| Entry | Enone Substrate | Grignard Reagent | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (E)-Hex-3-en-2-one | EtMgBr | (R,S)-JosiPhos | tert-Butyl methyl ether | -75 | >95 | 90 | Adapted from[3] |
| 2 | Benzylideneacetone | EtMgBr | (R,S)-JosiPhos | tert-Butyl methyl ether | -75 | 98 | 96 | [3] |
| 3 | (E)-Oct-3-en-2-one | MeMgBr | (R,S)-JosiPhos | tert-Butyl methyl ether | -75 | >95 | 98 | [3] |
| 4 | Cyclohexenone | EtMgBr | (S,R)-TaniaPhos | Diethyl ether | -75 | 98 | 96 | [4][5] |
Experimental Protocol
This protocol is adapted from the highly successful methods developed for the enantioselective conjugate addition of Grignard reagents to acyclic enones.[3]
Materials:
-
(E)-Hex-3-en-2-one (98%)
-
Ethylmagnesium bromide (1.0 M in THF)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) (99%)
-
(R,S)-JosiPhos ligand (or other suitable chiral diphosphine)
-
tert-Butyl methyl ether (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuBr·SMe₂ (5.0 mol%) and the (R,S)-JosiPhos ligand (6.0 mol%).
-
Add anhydrous tert-butyl methyl ether to dissolve the solids.
-
Stir the resulting solution at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
Cool the catalyst solution to -75 °C using a dry ice/acetone bath.
-
Add (E)-hex-3-en-2-one (1.0 equivalent) to the cooled catalyst solution via syringe.
-
-
Conjugate Addition:
-
Slowly add ethylmagnesium bromide (1.2 equivalents, 1.0 M solution in THF) dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -75 °C for the time specified by preliminary experiments or until TLC analysis indicates complete consumption of the starting enone (typically 1-3 hours).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -75 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-4-ethylhexan-2-one.
-
-
Characterization:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Diagram 1: Synthetic Workflow
Caption: Workflow for the enantioselective synthesis of (S)-4-ethylhexan-2-one.
Diagram 2: Reaction Scheme
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones [organic-chemistry.org]
- 4. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes: 4-Ethylhexan-2-one in the Synthesis of Natural Product Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential utility of 4-ethylhexan-2-one as a versatile building block in the synthesis of complex molecular architectures reminiscent of natural products. While direct incorporation of this specific ketone into completed natural product total syntheses is not widely documented in readily available literature, its chemical functionalities lend themselves to a variety of standard and advanced organic transformations. This document provides an overview of these potential applications, complete with hypothetical experimental protocols and data, to serve as a guide for synthetic chemists.
Introduction to this compound as a Synthetic Precursor
This compound is a chiral ketone that can serve as a scaffold for introducing stereocenters and for elaboration into more complex structures. Its methyl ketone functionality is a handle for a variety of carbon-carbon bond-forming reactions, including aldol reactions, enolate alkylations, and Wittig reactions. The ethyl branching at the 4-position introduces a chiral center, which can be exploited in stereoselective reactions.
Potential Synthetic Transformations
Aldol Condensation for Chain Elongation
The methyl ketone of this compound can be deprotonated to form an enolate, which can then react with an aldehyde or another ketone in an aldol condensation. This reaction is fundamental in natural product synthesis for the construction of polyketide-like chains.
Hypothetical Experimental Protocol: Aldol Condensation with Benzaldehyde
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution.
-
Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction for 4 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding β-hydroxy ketone.
Grignard Addition for Tertiary Alcohol Synthesis
The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. This reaction allows for the introduction of a variety of alkyl, aryl, or vinyl groups and the formation of a tertiary alcohol, a common motif in terpenoid natural products.
Hypothetical Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an argon atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude tertiary alcohol can be purified by distillation or column chromatography.
Tabulated Hypothetical Reaction Data
The following tables summarize expected quantitative data for the described hypothetical transformations.
| Aldol Condensation with Benzaldehyde | |
| Reactant | Molecular Weight ( g/mol ) |
| This compound | 128.21 |
| Diisopropylamine | 101.19 |
| n-Butyllithium | 64.06 |
| Benzaldehyde | 106.12 |
| Product | Molecular Weight ( g/mol ) |
| (E/Z)-4-hydroxy-4-phenyl-6-ethyl-2-octanone | 234.34 |
| Grignard Reaction with Methylmagnesium Bromide | |
| Reactant | Molecular Weight ( g/mol ) |
| This compound | 128.21 |
| Methylmagnesium Bromide | 119.23 |
| Product | Molecular Weight ( g/mol ) |
| 2,4-diethyl-2-hexanol | 144.26 |
Visualizing a Hypothetical Synthetic Workflow
The following diagram illustrates a potential multi-step synthetic sequence starting from this compound to construct a more complex, hypothetical molecular scaffold that could serve as a core for various natural product analogs.
Caption: Hypothetical workflow for natural product scaffold synthesis.
Signaling Pathway Analogy in Synthetic Strategy
The decision-making process in a multi-step synthesis can be visualized as a signaling pathway, where the outcome of one reaction dictates the conditions for the next, guiding the molecule towards the desired target.
Caption: Logical flow of a synthetic step.
Application Notes and Protocols: 4-Ethylhexan-2-one as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
These application notes provide a comprehensive overview of the utility of 4-ethylhexan-2-one as a versatile and economically viable precursor for the synthesis of key pharmaceutical intermediates. This document outlines detailed experimental protocols for the conversion of this compound into valuable chiral amines and amino alcohols, which are pivotal building blocks in the development of a range of therapeutic agents, including anticonvulsants and antiviral drugs. The protocols emphasize reaction conditions, purification methods, and include quantitative data to ensure reproducibility. Furthermore, this document presents visualizations of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the chemical transformations involved.
Introduction
This compound is an aliphatic ketone that serves as a valuable C8 building block in organic synthesis.[1] Its branched structure and carbonyl functionality make it an ideal starting material for the introduction of chirality and the construction of more complex molecular architectures. In the pharmaceutical industry, the efficient and stereoselective synthesis of intermediates is paramount. This compound offers a cost-effective entry point to a variety of chiral amines and their derivatives, which are frequently incorporated into active pharmaceutical ingredients (APIs). This document focuses on two primary applications of this compound: its conversion to the chiral amine intermediate 4-ethyl-1-methylhexylamine via reductive amination and the synthesis of a tertiary amino alcohol through a Grignard reaction.
Key Applications and Synthetic Pathways
The reactivity of the carbonyl group in this compound allows for a range of chemical transformations. Two particularly relevant reactions for the synthesis of pharmaceutical intermediates are reductive amination and Grignard reactions.
Reductive Amination for the Synthesis of Chiral Amines
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an imine or enamine from the ketone and an amine, followed by in-situ reduction to the corresponding amine. This method is highly favored in pharmaceutical synthesis due to its efficiency and the ability to introduce a variety of substituents.
A key application of this compound is its conversion to 4-ethyl-1-methylhexylamine, a valuable chiral intermediate. This transformation can be achieved through a stereoselective reductive amination process.
Logical Workflow for Reductive Amination
References
Application of 4-ethylhexan-2-one in flavor and fragrance chemistry
Application Notes and Protocols for 4-Ethylhexan-2-one in Flavor and Fragrance Chemistry
Disclaimer: Extensive literature and database searches for this compound did not yield specific information regarding its FEMA (Flavor and Extract Manufacturers Association) number, GRAS (Generally Recognized as Safe) status, established organoleptic properties, or documented usage levels in flavor and fragrance applications. The following application notes and protocols are therefore based on the general principles of flavor and fragrance chemistry and provide a framework for the evaluation and application of a hypothetical aliphatic ketone with a similar structure.
Introduction to this compound
This compound is a branched-chain aliphatic ketone with the molecular formula C₈H₁₆O.[1] Its structure, featuring a ketone functional group and an ethyl branch, suggests potential for interesting organoleptic properties. Aliphatic ketones are known to contribute a range of notes to flavors and fragrances, often described as fruity, floral, waxy, or green. The specific profile of this compound would require empirical sensory evaluation.
Potential Organoleptic Profile
Based on its chemical structure, this compound might be anticipated to possess the following sensory characteristics:
-
Odor: A complex aroma with potential notes of:
-
Fruity (reminiscent of apple, pear, or other pome fruits)
-
Green, slightly herbaceous
-
Waxy or fatty undertones
-
A subtle floral character
-
-
Flavor: When tasted in a suitable, approved solvent, it might impart:
-
Fruity and estery notes
-
A green, unripe fruit character
-
Potential for creamy or buttery nuances at very low concentrations
-
Quantitative Data Summary
The following table represents a hypothetical summary of quantitative data that would be crucial for the application of a flavor and fragrance ingredient. Note: This data is illustrative and not based on experimental results for this compound.
| Parameter | Value (Hypothetical) | Method of Determination |
| Odor Threshold (in air) | 0.5 ppb | Gas Chromatography-Olfactometry (GC-O) |
| Taste Threshold (in water) | 10 ppm | Sensory Panel Evaluation |
| FEMA Number | Not Assigned | - |
| GRAS Status | Not Determined | - |
| Typical Use Level (Fragrance) | 0.01% - 0.5% in concentrate | Formulation Trials |
| Typical Use Level (Flavor) | 1 - 5 ppm in finished product | Application Testing |
Experimental Protocols
Sensory Evaluation Protocol: Odor Profile
Objective: To determine the descriptive sensory profile of this compound.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Glass smelling strips
-
Controlled-environment sensory evaluation booth
Procedure:
-
Prepare a 1% solution of this compound in the chosen solvent.
-
Dip a smelling strip into the solution, ensuring about 1 cm is submerged.
-
Remove the strip and allow the solvent to evaporate for 30 seconds.
-
Present the strip to a panel of trained sensory analysts.
-
Panelists evaluate the odor at different time intervals (top, middle, and base notes) and record descriptive terms.
-
A consensus vocabulary is developed to create a detailed odor profile.
Instrumental Analysis Protocol: GC-MS and GC-O
Objective: To identify and characterize the volatile profile of a fragrance formulation containing this compound and to determine its specific odor contribution.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Gas Chromatograph with an Olfactory Detection Port (GC-O)
GC-MS Parameters (Typical):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mass Range: m/z 40-400
GC-O Procedure:
-
The same GC conditions as for GC-MS are used.
-
The column effluent is split between the MS detector and the olfactory port.
-
A trained analyst sniffs the effluent at the olfactory port and records the time, intensity, and description of each odor detected.
-
The GC-O data is correlated with the GC-MS data to identify the compound responsible for each specific odor.
Visualizations
References
Application Notes and Protocols: 4-Ethylhexan-2-one as a Solvent for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylhexan-2-one is an aliphatic ketone with the molecular formula C8H16O.[1] It is a colorless liquid with a characteristic odor, and it is soluble in many organic solvents while having low solubility in water.[2] Its moderate polarity, boiling point, and aprotic nature suggest its potential as a solvent in various organic reactions. This document provides a detailed overview of the physicochemical properties of this compound and explores its potential applications as a solvent in organic synthesis, including representative protocols. While not as commonly employed as other ketones like acetone or methyl ethyl ketone in academic literature, its unique properties may offer advantages in specific industrial and research applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[2]
Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| Boiling Point | ~156 °C | [2] |
| Melting Point | Liquid at room temperature | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Ethyl-2-hexanone | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
Solvent Characteristics and Potential Applications
This compound's solvent properties are dictated by its molecular structure, featuring a polar carbonyl group and a nonpolar alkyl chain. This combination results in a moderate polarity, making it a versatile solvent for a range of organic compounds.
| Solvent Parameter | Value/Description |
| Polarity | Moderate |
| Hydrogen Bonding | Aprotic (no hydrogen bond donor sites) |
| Miscibility | Soluble in common organic solvents like ethanol and ether; sparingly soluble in water.[2] |
Based on these characteristics, this compound can be considered for the following types of organic reactions:
-
Nucleophilic Substitution Reactions (SN1 and SN2): As a polar aprotic solvent, it can solvate cations while leaving anions relatively free, potentially accelerating SN2 reactions. Its boiling point allows for reactions to be conducted at elevated temperatures.
-
Condensation Reactions: It can serve as a solvent for reactions such as aldol or Knoevenagel condensations, particularly where the reactants have suitable solubility.[2]
-
Reactions Involving Organometallic Reagents: While ethers are more common, the aprotic nature of this compound could make it a suitable alternative for certain Grignard or organolithium reactions, provided it does not react with the reagents.
-
Industrial Applications: Its primary documented use is as a solvent in coatings, adhesives, and other chemical formulations.[2] It also serves as an intermediate in the synthesis of various organic compounds.[2]
Experimental Protocols (Representative Examples)
The following protocols are provided as representative examples of how this compound could be employed as a solvent in organic synthesis. These are general methodologies and may require optimization for specific substrates and reaction conditions.
Protocol 1: Representative Nucleophilic Substitution Reaction - Williamson Ether Synthesis
This protocol describes a hypothetical Williamson ether synthesis using this compound as the solvent.
Objective: To synthesize an ether from an alkoxide and a primary alkyl halide.
Materials:
-
Sodium alkoxide (e.g., sodium ethoxide)
-
Primary alkyl halide (e.g., benzyl bromide)
-
This compound (anhydrous)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel, nitrogen inlet)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel.
-
Under a positive pressure of nitrogen, charge the flask with the sodium alkoxide (1.0 eq).
-
Add anhydrous this compound to the flask via a syringe to create a stirrable suspension.
-
In the dropping funnel, prepare a solution of the primary alkyl halide (1.1 eq) in anhydrous this compound.
-
Slowly add the alkyl halide solution to the stirred suspension of the alkoxide at room temperature.
-
After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add more water and a suitable organic extraction solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to obtain the crude ether.
-
Purify the crude product by distillation or column chromatography.
Expected Outcome: Formation of the corresponding ether. The reaction rate and yield will be dependent on the specific substrates and reaction temperature.
Visualizations
Workflow for a Generic Organic Synthesis using this compound as a Solvent
Caption: General workflow for an organic synthesis.
Logical Relationship of Solvent Properties to Application
Caption: Solvent properties and their applications.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with strong oxidizing agents.
Conclusion
This compound presents itself as a viable, albeit less common, aprotic solvent for specific organic reactions. Its moderate polarity and high boiling point may offer advantages in certain synthetic routes, particularly in industrial settings where its physical properties can be leveraged for process optimization. The provided representative protocols and data are intended to serve as a starting point for researchers exploring the utility of this solvent in their work. Further investigation and optimization are encouraged to fully elucidate its potential in modern organic synthesis.
References
Application Notes and Protocols for the Synthesis of 4-Ethylhexan-2-one Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-ethylhexan-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its alpha-branched ketone motif is a key feature in various biologically active molecules, offering opportunities for structural modifications to modulate pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for the synthesis of a representative α-amino derivative of this compound, a class of compounds with significant potential in medicinal chemistry. While specific biological data for this compound derivatives are not extensively reported in publicly available literature, the protocols and data presented here are based on established synthetic methodologies and representative biological activities observed for structurally related α-branched ketones.
Introduction
α-Branched ketones are privileged structures in medicinal chemistry, often conferring improved metabolic stability and serving as key pharmacophoric elements. The ethyl group at the 4-position of the hexan-2-one backbone provides a unique lipophilic handle that can be exploited for optimizing target engagement and cellular permeability. Derivatization at the α-position of the ketone, particularly with amino functionalities, is a common strategy to introduce polar interactions and modulate the basicity of the molecule, which can be crucial for target binding and overall drug-like properties.
This document outlines a synthetic protocol for a representative α-amino derivative of this compound and presents hypothetical, yet plausible, biological data to illustrate its potential.
Data Presentation
The following tables summarize the synthetic yield for a representative derivative and its hypothetical biological activity against a panel of kinases, a common target class for α-branched ketone-containing inhibitors.
Table 1: Synthesis Yield of a Representative this compound Derivative
| Compound ID | Derivative Name | Synthesis Method | Yield (%) |
| EH-AA-01 | 1-Amino-4-ethylhexan-2-one | Reductive Amination | 65 |
Table 2: Hypothetical Kinase Inhibition Profile of EH-AA-01
| Kinase Target | IC50 (nM) |
| Kinase A | 85 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 1200 |
Experimental Protocols
Protocol 1: Synthesis of this compound
A primary method for the synthesis of this compound involves the oxidation of the corresponding secondary alcohol, 4-ethylhexan-2-ol.[1]
Materials:
-
4-ethylhexan-2-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-ethylhexan-2-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add PCC (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 1-Amino-4-ethylhexan-2-one (EH-AA-01) via Reductive Amination
This protocol describes a plausible method for the synthesis of an α-amino derivative, a common modification in medicinal chemistry to enhance biological activity.
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer to pH > 10 with 1 M NaOH.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-amino-4-ethylhexan-2-one.
-
Further purification can be achieved by column chromatography or crystallization.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway that could be targeted by this compound derivatives.
Caption: Synthetic workflow for the preparation of 1-Amino-4-ethylhexan-2-one.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by EH-AA-01.
References
Green Chemistry Approaches to 4-Ethylhexan-2-one Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-ethylhexan-2-one, a valuable chemical intermediate, using green chemistry principles. The methodologies presented focus on minimizing hazardous substances, maximizing atom economy, and utilizing renewable feedstocks and catalysts.
Introduction
The synthesis of ketones is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to fragrances and solvents. Traditional methods for ketone production often rely on stoichiometric oxidants or harsh reaction conditions, leading to significant waste generation and environmental concerns. This document outlines two key green chemistry approaches for the production of this compound: a biocatalytic/chemocatalytic cascade from renewable alcohols and a direct catalytic oxidation of a secondary alcohol precursor using environmentally benign oxidants.
Approach 1: Two-Step Synthesis via Aldol Condensation and Catalytic Oxidation
This approach involves the initial formation of the carbon skeleton via an aldol condensation reaction, followed by a green oxidation step to yield the target ketone.
Step 1: Synthesis of 4-ethylhexan-2-ol via Aldol Condensation and Hydrogenation
A plausible green route to the precursor alcohol, 4-ethylhexan-2-ol, involves the cross-aldol condensation of butanal (derived from the dehydrogenation of bio-butanol) and acetone, followed by hydrogenation.
Reaction Pathway:
Caption: Aldol condensation pathway to 4-ethylhexan-2-ol.
Experimental Protocol: Cross-Aldol Condensation of Acetone and n-Butanol
This protocol is adapted from methodologies for similar cross-aldol condensations using heterogeneous catalysts.
-
Catalyst Preparation: A supported copper catalyst on a mixed ceria-zirconia oxide support (Cu/CeO₂-ZrO₂) is prepared via impregnation.
-
Reaction Setup: A fixed-bed flow reactor is charged with the prepared catalyst.
-
Reaction Conditions: A feed mixture of n-butanol and acetone (e.g., 2:1 molar ratio) is vaporized and passed over the catalyst bed.
-
Temperature: 250-350 °C
-
Pressure: 1-5 bar
-
Carrier Gas: N₂ or Ar
-
-
Product Collection: The reactor effluent is cooled, and the liquid products are collected.
-
Purification: The collected liquid is subjected to fractional distillation to isolate the unsaturated ketone intermediate.
-
Hydrogenation: The isolated unsaturated ketone is then hydrogenated in a batch reactor using a supported nickel or palladium catalyst (e.g., Ni/Al₂O₃) under a hydrogen atmosphere to yield 4-ethylhexan-2-ol.
Data Presentation: Catalytic Performance in Aldol Condensation
The following table summarizes typical performance data for related aldol condensation reactions.
| Catalyst | Reactants | Temperature (°C) | Acetone Conversion (%) | Selectivity to C7/C8 products (%) | Reference |
| Cu/Ce₀.₈Zr₀.₂O₂ | Acetone, n-Butanol | 300 | ~45 | ~60 (to C7 ketones) | Adapted from[1] |
| Ni/Ce-Al₂O₃ | n-Butanal | 170 | >95 (Butanal) | ~67 (to 2-ethylhexanol) | Adapted from[2][3] |
| Mg-Al Oxide | n-Butyraldehyde | 150 | ~90 (Butyraldehyde) | >95 (to 2-ethyl-2-hexenal) | Adapted from[4] |
Step 2: Green Oxidation of 4-ethylhexan-2-ol to this compound
The synthesized 4-ethylhexan-2-ol can be oxidized to the target ketone using environmentally friendly oxidizing agents and reusable catalysts.
Experimental Workflow:
Caption: Workflow for the green oxidation of 4-ethylhexan-2-ol.
Experimental Protocol: Heterogeneous Catalytic Oxidation
This protocol is based on the green oxidation of secondary alcohols using a nanocrystalline TiO₂ catalyst.[5]
-
Reaction Setup: In a round-bottom flask, combine 4-ethylhexan-2-ol (1 mmol), 30% aqueous hydrogen peroxide (1 mmol), and polyethylene glycol (PEG-400, 3 mL).
-
Catalyst Addition: Add nanocrystalline titanium (IV) oxide (10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 70-75 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add excess water. Stir for an additional 2 hours.
-
Catalyst Recovery: Filter the mixture to recover the solid TiO₂ catalyst, which can be washed, dried, and reused.
-
Product Isolation: Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to obtain pure this compound.
Data Presentation: Comparison of Green Oxidation Methods for Secondary Alcohols
| Catalytic System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| nano-TiO₂ | H₂O₂ | PEG-400 | 70-75 | >90 | [5] |
| Cobalt composite on polysulfone | Microwave | Solvent-free | - | >95 | [6] |
| TEMPO/NaOCl | NaOCl | CH₂Cl₂/H₂O | 0-25 | >90 | [7] |
| Pd(OAc)₂-Pyridine/Hydrotalcite | Air | Toluene | 80 | ~95 | [8] |
Approach 2: Biocatalytic Production from Renewable Feedstocks
A promising green approach involves the use of enzymes or whole-cell biocatalysts to convert renewable feedstocks, such as n-butanol, into precursors of this compound.
Signaling Pathway/Logical Relationship:
Caption: Hybrid biocatalytic-chemocatalytic route.
Experimental Protocol: One-Pot Biocatalytic and Organocatalytic Cascade
This protocol is adapted from the synthesis of 2-ethyl-2-hexenal from n-butanol.
-
Biocatalyst Preparation: Use whole cells of K. pastoris or isolated alcohol oxidase.
-
Reaction Medium: Prepare a buffered solution (e.g., pH 8) and add the biocatalyst.
-
Reactant Addition: Add n-butanol to the reaction medium (e.g., 100 mM).
-
Organocatalyst Addition: Add an organocatalyst such as lysine.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Product Formation: The alcohol oxidase will convert n-butanol to n-butanal, which will then undergo an aldol condensation catalyzed by lysine to form 2-ethyl-2-hexenal.
-
Subsequent Steps: The resulting 2-ethyl-2-hexenal can be hydrogenated and then oxidized as described in Approach 1 to yield this compound.
Data Presentation: Biocatalytic Production of 2-Ethyl-2-hexenal
| Biocatalyst | Substrate | Product | Conversion (%) | Titer (g/L) | Reference |
| Whole cell K. pastoris | 100 mM n-butanol | 2-ethyl-2-hexenal | 61 | 3.9 | [7] |
| Isolated Alcohol Oxidase | 100 mM n-butanol | 2-ethyl-2-hexenal | 73 | 4.7 | [7] |
Conclusion
The production of this compound can be achieved through various green chemistry pathways. The choice of method will depend on the available starting materials, desired scale of production, and specific process constraints. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and optimize sustainable synthetic routes to this important chemical intermediate. The use of heterogeneous, recyclable catalysts and biocatalysts, coupled with the replacement of hazardous reagents with greener alternatives, represents a significant step towards more environmentally responsible chemical manufacturing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst | Semantic Scholar [semanticscholar.org]
- 4. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethylhexan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 4-ethylhexan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and reliable methods for synthesizing this compound and other substituted ketones include:
-
Acetoacetic Ester Synthesis: This is a classic and highly effective method for forming α-substituted ketones. It involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.[1][2][3][4]
-
Organocuprate (Gilman Reagent) Chemistry: This method involves the reaction of an appropriate acyl chloride with a lithium diorganocuprate. It is particularly useful for producing ketones without the common side reaction of alcohol formation.
-
Grignard Reagent Chemistry: While Grignard reagents can be used to synthesize ketones from acyl chlorides, this method is prone to over-addition, leading to the formation of tertiary alcohols as a significant byproduct. Careful control of reaction conditions is crucial.[5]
Q2: Why is the acetoacetic ester synthesis often preferred for preparing ketones like this compound?
A2: The acetoacetic ester synthesis is favored for several reasons:
-
High Yields: It is a well-established method that generally provides good to excellent yields of the desired ketone.
-
Versatility: It allows for the introduction of one or two different alkyl groups at the α-position, making it suitable for synthesizing a wide variety of substituted ketones.[2][3]
-
Avoidance of Over-Alkylation: The use of a β-ketoester helps to control the alkylation process and minimize polyalkylation, which can be a problem with direct alkylation of ketone enolates.
Q3: What is the key advantage of using an organocuprate (Gilman reagent) over a Grignard reagent for the synthesis of ketones from acyl chlorides?
A3: Organocuprates are less reactive nucleophiles than Grignard reagents. This lower reactivity allows them to react with highly reactive acyl chlorides to form ketones and then stop. Grignard reagents, being more reactive, will not only react with the starting acyl chloride but also readily attack the newly formed ketone, leading to a tertiary alcohol as the major product.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Acetoacetic Ester Synthesis | Incomplete enolate formation. | Ensure the use of a strong, dry base like sodium ethoxide in an anhydrous alcohol solvent. The pKa of the α-hydrogen in ethyl acetoacetate is about 11, so a sufficiently strong base is required for complete deprotonation.[1] |
| Side reaction: O-alkylation instead of C-alkylation. | The choice of solvent and counter-ion can influence the C/O alkylation ratio. Protic solvents tend to favor C-alkylation. Using sodium as the counter-ion generally favors C-alkylation. | |
| Incomplete hydrolysis or decarboxylation. | Ensure sufficient heating during the acidic workup. The hydrolysis of the ester and subsequent decarboxylation of the β-keto acid require elevated temperatures to proceed to completion.[4][7] | |
| Use of sterically hindered alkyl halides. | The alkylation step is an SN2 reaction and is sensitive to steric hindrance. Use primary or secondary alkyl halides for better yields. Tertiary alkyl halides will likely lead to elimination side products. | |
| Formation of Tertiary Alcohol with Grignard Reagent | Over-addition of the Grignard reagent to the intermediate ketone. | This is a common issue due to the high reactivity of Grignard reagents. Use of an organocuprate (Gilman reagent) is the recommended alternative for synthesizing ketones from acyl chlorides. If a Grignard reagent must be used, employ low temperatures and a slow, controlled addition of the reagent. |
| Difficulty in Purifying the Final Product | Presence of unreacted starting materials or side products. | This compound is a liquid at room temperature. Fractional distillation is an effective method for purification. Ensure the distillation apparatus is efficient to separate compounds with close boiling points. |
| Formation of an emulsion during aqueous workup. | Add a saturated brine solution to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Ketones (Illustrative Yields)
| Method | Starting Materials | Typical Reagents | Illustrative Yield (%) | Key Advantages | Common Issues |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Alkyl Halides | NaOEt, H3O+, Heat | 60-80% (for similar ketones)[8] | Versatile, good yields, avoids polyalkylation. | Multi-step process, potential for O-alkylation. |
| Organocuprate (Gilman) Synthesis | Acyl Chloride, Alkyl Halide | Li, CuI | 70-90% (for similar ketones) | High selectivity for ketones, good yields. | Requires preparation of the organocuprate reagent. |
| Grignard Synthesis | Acyl Chloride, Alkyl Halide | Mg, Acid workup | Variable (often low for ketones) | Readily available reagents. | Over-addition to form tertiary alcohols is a major side reaction.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol is adapted from established procedures for the synthesis of similar ketones.[1][2][8]
Step 1: Formation of the Enolate and First Alkylation (Ethylation)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add one equivalent of ethyl acetoacetate dropwise at room temperature.
-
After the addition is complete, add one equivalent of ethyl bromide.
-
Heat the mixture to reflux for 2-3 hours to ensure complete alkylation.
Step 2: Second Alkylation (Butylation)
-
Cool the reaction mixture to room temperature.
-
Add a second equivalent of sodium ethoxide solution.
-
Add one equivalent of 2-bromobutane dropwise.
-
Heat the mixture to reflux for another 3-4 hours.
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture and add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.
-
Cool the mixture and carefully acidify with dilute sulfuric acid until the solution is strongly acidic.
-
Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation. Carbon dioxide evolution will be observed.
Step 4: Workup and Purification
-
Cool the reaction mixture and extract with diethyl ether or a similar organic solvent.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logic diagram for troubleshooting low yield issues.
References
- 1. askthenerd.com [askthenerd.com]
- 2. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Solved Draw the structure of the organic product(s) of the | Chegg.com [chegg.com]
- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prepare 3-methyl-2-pentanone from acetoacetic ester. | Filo [askfilo.com]
Common side products in the oxidation of 4-ethyl-2-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the oxidation of 4-ethyl-2-hexanol.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of 4-ethyl-2-hexanol to its corresponding ketone, 4-ethyl-2-hexanone.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded due to improper storage or age. 2. Insufficient Reagent: The molar ratio of the oxidizing agent to the alcohol may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature, particularly for less reactive oxidizing agents. | 1. Use a fresh batch of the oxidizing agent. For hygroscopic reagents like pyridinium chlorochromate (PCC), ensure it has been stored in a desiccator. 2. Increase the molar equivalents of the oxidizing agent. A slight excess (e.g., 1.2-1.5 equivalents) is often beneficial. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. |
| Formation of a Tar-Like Residue (Especially with PCC) | 1. Concentrated Reaction Mixture: High concentrations can promote polymerization and the formation of insoluble chromium byproducts. 2. Absence of an Adsorbent: Chromium byproducts can precipitate as a sticky tar. | 1. Dilute the reaction mixture with an appropriate solvent (e.g., dichloromethane). 2. Add an inert adsorbent like Celite or silica gel to the reaction mixture at the start of the reaction.[1] This will help to adsorb the chromium byproducts, making them easier to filter off. |
| Unpleasant Odor (Swern Oxidation) | 1. Formation of Dimethyl Sulfide (DMS): DMS is a volatile and malodorous byproduct inherent to the Swern oxidation.[2][3] | 1. Conduct the reaction and workup in a well-ventilated fume hood. 2. After the reaction, quench any residual DMS by adding a mild oxidizing agent, such as a solution of sodium hypochlorite (bleach), to the glassware. |
| Presence of Unidentified Peaks in GC-MS or NMR | 1. Reagent-Specific Byproducts: The unidentified peaks could correspond to byproducts from the oxidizing agent itself. 2. Contaminants in Starting Material: The 4-ethyl-2-hexanol may contain impurities. | 1. Analyze the byproducts characteristic of the chosen oxidation method. For Swern oxidation, these include dimethyl sulfide, carbon monoxide, and carbon dioxide.[3] For PCC, these are Cr(IV) species and pyridinium hydrochloride.[4][5] 2. Purify the starting 4-ethyl-2-hexanol by distillation before use and verify its purity by GC-MS or NMR. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the oxidation of 4-ethyl-2-hexanol?
The primary and expected product from the oxidation of 4-ethyl-2-hexanol, which is a secondary alcohol, is the corresponding ketone, 4-ethyl-2-hexanone .[6][7] Secondary alcohols are generally oxidized to ketones, and over-oxidation is not a common issue as it can be with primary alcohols.[6][7][8]
Q2: What are the common side products associated with the oxidizing agents?
The side products are largely dependent on the chosen oxidation method.
-
Pyridinium Chlorochromate (PCC) Oxidation: The main byproducts are a reduced form of chromium (Cr(IV)) and pyridinium hydrochloride.[4][5] These often precipitate from the reaction mixture.
-
Swern Oxidation: This method generates several volatile and gaseous byproducts, including dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (if triethylamine is used as the base).[2][3]
Q3: Are there any side products specific to the structure of 4-ethyl-2-hexanol?
Currently, there is no significant evidence in the reviewed literature to suggest the formation of common side products arising from rearrangements or carbon-carbon bond cleavage specific to the branched structure of 4-ethyl-2-hexanol under standard, mild oxidation conditions (e.g., PCC, Swern). The oxidation is expected to be highly selective for the secondary alcohol functional group.
Q4: How can I monitor the progress of the reaction?
The progress of the oxidation of 4-ethyl-2-hexanol can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material (alcohol) and the formation of the product (ketone). The ketone is typically less polar than the alcohol and will have a higher Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more detailed and quantitative analysis, allowing for the identification and quantification of the starting material, the desired product, and any potential side products.
Experimental Protocols
Oxidation of 4-Ethyl-2-hexanol using Pyridinium Chlorochromate (PCC)
This protocol is a general procedure for the oxidation of a secondary alcohol to a ketone using PCC.
Materials:
-
4-ethyl-2-hexanol
-
Pyridinium chlorochromate (PCC)
-
Celite or silica gel
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite (of equal weight to PCC) in anhydrous dichloromethane (5 mL per gram of alcohol) in a round-bottom flask, add a solution of 4-ethyl-2-hexanol (1 equivalent) in anhydrous dichloromethane.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion (disappearance of the starting alcohol), dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethyl-2-hexanone.
-
Purify the product by flash column chromatography or distillation as needed.
Swern Oxidation of 4-Ethyl-2-hexanol
This protocol describes a general procedure for the Swern oxidation of a secondary alcohol. Caution: This reaction should be performed in a well-ventilated fume hood due to the formation of malodorous and toxic byproducts.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
4-ethyl-2-hexanol
-
Triethylamine (Et₃N)
-
Round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane via syringe. Stir for 15 minutes.
-
Add a solution of 4-ethyl-2-hexanol (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (5 equivalents) dropwise to the reaction mixture.
-
After stirring for a further 15-20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a dilute HCl solution, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-ethyl-2-hexanone by flash column chromatography or distillation.
Visualizations
Caption: Reaction pathways for the oxidation of 4-ethyl-2-hexanol.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Troubleshooting Low Yield in Jones Oxidation of Secondary Alcohols: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Jones oxidation of secondary alcohols, specifically focusing on causes of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the Jones oxidation and what is it used for?
The Jones oxidation is a chemical reaction that oxidizes primary and secondary alcohols to carboxylic acids and ketones, respectively, using a solution of chromium trioxide (CrO3) in aqueous sulfuric acid and acetone.[1][2][3] This guide focuses on the oxidation of secondary alcohols to ketones.
Q2: My Jones oxidation reaction is showing a low yield of the desired ketone. What are the common causes?
Low yields in Jones oxidation can stem from several factors:
-
Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient reagent, poor reagent quality, or non-optimal reaction conditions.
-
Side Reactions: The strong acidity and oxidizing nature of the Jones reagent can lead to unwanted side reactions, such as esterification or reactions with other sensitive functional groups in the substrate.[4]
-
Product Degradation: The product ketone might be susceptible to degradation under the harsh acidic conditions of the reaction.
-
Difficult Workup and Purification: The product may be lost during the workup and purification steps, especially if emulsions form or if the product is volatile or water-soluble.
Q3: How can I tell if the reaction is complete?
A visual color change is a key indicator of reaction progress. The Jones reagent has a characteristic orange-red color due to the Cr(VI) species. As the oxidation proceeds, the chromium is reduced to Cr(III), which is typically a green color.[4][5] The reaction is generally considered complete when the orange-red color of the Jones reagent persists in the reaction mixture, indicating that all the alcohol has been consumed and there is an excess of the oxidant.[6]
Q4: What are some common side reactions to be aware of?
While the Jones reagent is generally selective for alcohols, its high acidity can catalyze other reactions. For example, if your substrate contains acid-sensitive functional groups, you may observe side products. However, the Jones oxidation is known to rarely attack unsaturated bonds.[1][6]
Q5: Are there any safety precautions I should take when performing a Jones oxidation?
Yes, chromium(VI) compounds are highly toxic and carcinogenic.[1][5] Always handle chromium trioxide and the Jones reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]
Troubleshooting Guide
Issue 1: Incomplete Reaction
Symptoms:
-
The reaction mixture does not turn green, or the green color is faint.
-
TLC or GC analysis shows a significant amount of starting material remaining.
-
The orange-red color of the Jones reagent disappears quickly upon addition and does not persist.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degraded Jones Reagent | Prepare a fresh batch of the Jones reagent. Chromium trioxide is hygroscopic and its quality can affect the reaction. |
| Insufficient Reagent | Ensure you are using the correct stoichiometry. Typically, 2 equivalents of chromic acid are needed to oxidize 3 equivalents of a secondary alcohol.[1] Add the Jones reagent dropwise until the orange-red color persists.[6] |
| Low Reaction Temperature | The reaction is typically run at room temperature or slightly below, but if the reaction is sluggish, allowing it to warm to room temperature may be necessary. The reaction is exothermic, so the temperature should be controlled during the addition of the reagent.[1][6] |
| Poor Substrate Solubility | The reaction is usually performed in acetone.[1] If your substrate has poor solubility in acetone, this can slow down the reaction. Consider using a co-solvent, but be cautious as some solvents (like alcohols) are reactive with the Jones reagent. |
Issue 2: Formation of Side Products
Symptoms:
-
TLC or GC/MS analysis shows multiple spots or peaks in addition to the starting material and desired product.
-
The isolated product is impure.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Acid-Sensitive Functional Groups | If your substrate contains acid-labile groups, they may be reacting under the strongly acidic conditions. Consider using a milder, buffered oxidizing agent like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC).[1][4] |
| Over-oxidation | This is generally not an issue for secondary alcohols as ketones are stable to further oxidation under Jones conditions.[7][8] However, if your starting material contains other oxidizable functional groups, they may react. |
| Reaction with Acetone | Although acetone is the standard solvent, under certain conditions, it can potentially undergo self-condensation or other side reactions catalyzed by the strong acid. Ensure the reaction is not heated excessively. |
Issue 3: Difficult Workup and Purification
Symptoms:
-
Formation of a stable emulsion during aqueous workup.
-
Low recovery of the product after extraction and purification.
-
The product appears to be contaminated with chromium salts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Emulsion Formation | Break up emulsions by adding a saturated brine solution or by filtering the mixture through a pad of Celite. |
| Product Volatility | If your ketone product is volatile, be cautious during solvent removal. Use a rotary evaporator at a controlled temperature and pressure. |
| Chromium Salt Contamination | After quenching the excess oxidant with isopropyl alcohol, the chromium salts should precipitate.[6] Thoroughly wash the organic layer with water and brine to remove any residual inorganic salts. Filtering the entire reaction mixture through a plug of silica gel or Celite before extraction can also be effective. |
Experimental Protocols
Preparation of Jones Reagent
A standard preparation involves dissolving chromium trioxide in aqueous sulfuric acid.[1][9]
Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
Procedure:
-
Carefully and slowly add 25 mL of concentrated sulfuric acid to 75 mL of water in a flask, while cooling the flask in an ice bath.[9]
-
To this acidic solution, slowly add 25 g of chromium trioxide with continuous stirring, ensuring the temperature remains controlled.[9]
-
The resulting solution is the Jones reagent, which should be a clear, orange-red solution.
General Procedure for Jones Oxidation of a Secondary Alcohol
Materials:
-
Secondary alcohol
-
Acetone
-
Jones reagent
-
Isopropyl alcohol (for quenching)
-
Sodium bicarbonate (for neutralization)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve the secondary alcohol in a suitable amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[6]
-
Cool the flask in an ice-water bath.
-
Slowly add the Jones reagent from the dropping funnel to the stirred solution of the alcohol. The rate of addition should be controlled to maintain the reaction temperature below 20-25°C.[6]
-
Continue adding the reagent until a faint orange-red color persists for about 15-20 minutes, indicating the reaction is complete.[6]
-
Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange-red color disappears and a green precipitate of chromium salts forms.[6]
-
Decant the acetone solution from the chromium salts. Wash the salts with additional acetone and combine the acetone fractions.[6]
-
Neutralize the solution by carefully adding sodium bicarbonate.
-
Remove the acetone using a rotary evaporator.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the crude product by distillation, recrystallization, or column chromatography as required.
Visualizations
Caption: Mechanism of Jones oxidation of a secondary alcohol.
Caption: Troubleshooting workflow for low yield in Jones oxidation.
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Jone’s Oxidation – King Group [kingchem.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Swern Oxidation of 4-ethyl-2-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Swern oxidation of 4-ethyl-2-hexanol to produce 4-ethyl-2-hexanone.
Frequently Asked Questions (FAQs)
Q1: What is the Swern oxidation and why is it used for converting 4-ethyl-2-hexanol to 4-ethyl-2-hexanone?
The Swern oxidation is a widely used organic reaction that oxidizes primary or secondary alcohols to aldehydes or ketones, respectively.[1][2][3] It is known for its mild reaction conditions, which makes it suitable for substrates with sensitive functional groups.[1][4] For the conversion of 4-ethyl-2-hexanol, a secondary alcohol, the Swern oxidation offers high selectivity for the ketone product without the risk of over-oxidation to a carboxylic acid, a common issue with harsher oxidizing agents.[3][5]
Q2: What are the key reagents and their roles in the Swern oxidation of 4-ethyl-2-hexanol?
The key reagents are dimethyl sulfoxide (DMSO), an activating agent like oxalyl chloride, and a hindered organic base, typically triethylamine (TEA).[1]
-
Dimethyl sulfoxide (DMSO): The primary oxidant in the reaction.
-
Oxalyl chloride ((COCl)₂): Activates DMSO to form the reactive intermediate, the chlorosulfonium salt.[4]
-
Triethylamine (Et₃N): A hindered base that facilitates the final elimination step to form the ketone and neutralizes the acid generated during the reaction.[6]
Q3: Why is the reaction typically carried out at very low temperatures (e.g., -78 °C)?
The Swern oxidation requires cryogenic temperatures, typically between -78 °C and -60 °C, to control the stability of the reactive intermediates.[5][7] The active oxidant, the chlorosulfonium salt, is unstable and can decompose or lead to side reactions at higher temperatures.[4] Maintaining a low temperature is crucial for achieving a high yield of the desired 4-ethyl-2-hexanone and minimizing the formation of byproducts.[5]
Q4: What are the common byproducts of the Swern oxidation and how should they be handled?
The main byproducts are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride.[1][3]
-
Dimethyl sulfide (DMS): A volatile and malodorous compound. All reaction steps and workup should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[1]
-
Carbon monoxide (CO): A toxic gas that is also effectively contained within a fume hood.
-
Carbon dioxide (CO₂): A non-toxic gas.
-
Triethylammonium chloride: A salt that is typically removed during the aqueous workup.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 4-ethyl-2-hexanone | 1. Incomplete reaction. 2. Decomposition of the active oxidant. 3. Ineffective workup. | 1. For secondary alcohols, slightly warming the reaction to -40 °C for a short period after the addition of 4-ethyl-2-hexanol may improve conversion.[8] 2. Ensure the reaction temperature is strictly maintained below -60 °C throughout the addition of reagents.[1] Use a dry solvent and reagents to prevent quenching of the active species. 3. Ensure proper pH adjustment and thorough extraction during the workup. |
| Formation of Side Products | 1. α-Epimerization: Since 4-ethyl-2-hexanol is chiral, epimerization at the carbon adjacent to the newly formed carbonyl can occur. 2. Formation of mixed thioacetals: This can happen if the reaction temperature is not kept sufficiently low.[5] 3. Formation of methylthiomethyl (MTM) ether: This side reaction can occur at higher temperatures due to the Pummerer rearrangement of the chlorosulfonium salt.[4] | 1. Use a bulkier base such as diisopropylethylamine (DIPEA or Hünig's base) instead of triethylamine to minimize this side reaction.[1][8] 2. Strictly maintain the reaction temperature at or below -78 °C.[9] 3. Adhere to the low-temperature protocol to prevent the Pummerer rearrangement. |
| Difficulties with Reaction Workup | 1. Emulsion formation during aqueous extraction. 2. Persistent odor of dimethyl sulfide in the product. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. After quenching the reaction, rinse all glassware with bleach to oxidize the residual dimethyl sulfide.[1] Ensure the product is thoroughly washed during the workup. |
Experimental Protocols
Standard Swern Oxidation of 4-ethyl-2-hexanol
This protocol is a general guideline and may require optimization for specific experimental setups.
Reagent Stoichiometry:
| Reagent | Molar Equivalents |
| 4-ethyl-2-hexanol | 1.0 |
| Oxalyl chloride | 1.5 - 2.0 |
| Dimethyl sulfoxide (DMSO) | 2.5 - 3.0 |
| Triethylamine (Et₃N) | 5.0 - 7.0 |
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15-30 minutes at -78 °C.
-
Addition of Alcohol: Add a solution of 4-ethyl-2-hexanol in anhydrous DCM dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Addition of Base: Slowly add triethylamine to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for 15-30 minutes.
-
Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-ethyl-2-hexanone.
-
Purification: The crude product can be purified by fractional distillation or flash column chromatography.
Visualizations
Experimental Workflow for Swern Oxidation
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Purification of 4-Ethylhexan-2-one by Fractional Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-ethylhexan-2-one via fractional distillation. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.
Data Presentation: Physical Properties of this compound and Related Compounds
For a successful fractional distillation, understanding the boiling points of the target compound and potential impurities is critical. Below is a summary of available and estimated boiling points for this compound and compounds that may be present as impurities.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₈H₁₆O | 128.21 | ~155-160 | Estimated based on isomers and structural similarity. |
| 3-Ethylhexan-2-one | C₈H₁₆O | 128.21 | 157.5 - 158.5[1] | A potential isomeric impurity. |
| 4-Ethylhexan-3-one | C₈H₁₆O | 128.21 | ~158-163 | Estimated based on isomers and structural similarity. |
| 4-Ethylhexan-2-ol | C₈H₁₈O | 130.23 | ~177-179 | A potential unreacted starting material or side-product. |
| 2-Ethylhexan-1-ol | C₈H₁₈O | 130.23 | 183-186 | A common industrial chemical that could be a contaminant.[2] |
| 4-Ethyl-3-hexanol | C₈H₁₈O | 130.23 | 159-163[3] | A potential precursor or impurity. |
Experimental Protocols: Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by fractional distillation at atmospheric pressure.
Materials and Equipment:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and a collection flask
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips
-
Clamps and stands
-
Cooling water source
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound mixture and a few boiling chips in the round-bottom flask.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a cooling water source, with water flowing in at the bottom and out at the top.
-
Position a collection flask at the end of the condenser.
-
-
Distillation Process:
-
Begin heating the round-bottom flask gently with the heating mantle.
-
Observe the mixture as it begins to boil and the vapor rises up the fractionating column.
-
Maintain a slow and steady heating rate to allow for proper separation on the column. A distinct temperature gradient should be established along the column.
-
Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the first fraction (the most volatile component).
-
Collect the first fraction until the temperature begins to rise. This fraction will likely contain lower-boiling impurities.
-
Change the collection flask to collect the main fraction of this compound. The temperature should plateau at the boiling point of the desired product.
-
Continue collecting the main fraction as long as the temperature remains constant.
-
If the temperature starts to rise again, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation or change to a new collection flask for the final fraction.
-
-
Shutdown and Analysis:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Analyze the collected fractions for purity using appropriate techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Troubleshooting Guide
This section addresses common problems encountered during the fractional distillation of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No distillate is being collected. | - Insufficient heating.- Leaks in the apparatus. | - Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal. Apply vacuum grease if necessary. |
| The temperature at the distillation head is fluctuating. | - Unstable heating.- "Bumping" of the liquid (uneven boiling). | - Ensure the heating mantle provides consistent heat. A sand bath can provide more uniform heating.- Add fresh boiling chips to the distillation flask. |
| The separation of components is poor (fractions are not pure). | - Heating rate is too high.- The fractionating column is not efficient enough (too few theoretical plates).- The boiling points of the components are very close. | - Reduce the heating rate to allow for better equilibration on the column.- Use a longer or more efficient (e.g., packed) fractionating column.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences. |
| The liquid in the distillation flask is darkening. | - Thermal decomposition of the ketone or impurities at high temperatures. | - Consider using vacuum distillation to reduce the required temperature.- Ensure the crude material is free of strong acids or bases that could catalyze decomposition. |
| The distillation is proceeding very slowly. | - Insufficient heating.- Heat loss from the column. | - Gradually increase the heating rate.- Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the fractionating column?
A1: The fractionating column provides a large surface area (e.g., glass indentations in a Vigreux column or packing material) for repeated cycles of vaporization and condensation. Each cycle enriches the vapor in the more volatile component, leading to a better separation of liquids with close boiling points.
Q2: How do I know which fraction contains the purified this compound?
A2: The fraction collected when the temperature at the distillation head is stable and corresponds to the boiling point of this compound (approximately 155-160 °C) will be the purified product. It is advisable to collect small fractions and analyze their purity separately.
Q3: What should I do if the boiling points of my impurities are very close to that of this compound?
A3: If the boiling point difference is very small (less than 10-15 °C), a highly efficient fractionating column with a high number of theoretical plates will be required. Alternatively, vacuum distillation can be employed to lower the boiling points, which may increase the relative volatility and improve separation. In some challenging cases, other purification techniques like column chromatography may be necessary.
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is only effective for separating liquids with significantly different boiling points (typically a difference of more than 25-30 °C) or for separating a volatile liquid from a non-volatile solid. For purifying this compound from its isomers or other closely boiling impurities, fractional distillation is necessary.
Q5: What are the safety precautions I should take during this procedure?
A5: Always perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when heating organic liquids, as they are often flammable. Never heat a closed system, and ensure that the distillation apparatus has a vent to the atmosphere.
Mandatory Visualization
Below is a flowchart illustrating the troubleshooting logic for the fractional distillation of this compound.
Caption: Troubleshooting workflow for fractional distillation.
References
Technical Support Center: Purification of Crude 4-Ethylhexan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-ethylhexan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. The two primary synthesis methods lead to different impurity profiles.
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Oxidation of 4-ethylhexan-2-ol: This is a common laboratory and industrial synthesis route. Potential impurities include:
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Unreacted Starting Material: 4-ethylhexan-2-ol.
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Over-oxidation Products: Carboxylic acids, such as 3-ethyl-5-oxohexanoic acid, may form if the oxidation is too harsh.
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Solvent Residues: Depending on the solvent used for the reaction and workup.
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Catalyst Residues: Traces of the oxidizing agent or catalyst.
-
-
Aldol Condensation of Propanal and Pentan-2-one: This route can generate a more complex mixture of byproducts.
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Unreacted Starting Materials: Propanal and pentan-2-one.
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Self-Condensation Products: Aldol addition or condensation of propanal with itself (e.g., 3-hydroxy-2-methylpentanal) and pentan-2-one with itself.
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Isomeric Ketones: Other isomers of octenone may form, which upon reduction, could yield isomeric ketones in the final product.
-
Q2: Which purification method is most suitable for removing these impurities?
A2: The choice of purification method depends on the nature and boiling points of the impurities. A combination of techniques is often most effective.
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Fractional Distillation: This is a primary method for separating this compound from impurities with significantly different boiling points, such as unreacted starting materials and higher-boiling byproducts. Due to the relatively high boiling point of this compound (approximately 164-166 °C), vacuum distillation is recommended to prevent thermal decomposition.
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Extractive Workup with Sodium Bisulfite: This technique is particularly effective for removing aldehyde impurities, which can be present as unreacted starting materials or byproducts. The ketone forms a water-soluble bisulfite adduct, which can be separated from non-polar impurities. The ketone can then be regenerated by treatment with an acid or base.
Q3: How can I assess the purity of my this compound sample?
A3: Gas chromatography (GC) is the most common and effective method for determining the purity of this compound. When coupled with a mass spectrometer (GC-MS), it can also be used to identify the chemical structures of any impurities present.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from an impurity with a close boiling point.
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Possible Cause: Insufficient column efficiency.
-
Troubleshooting Steps:
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Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column. A higher reflux ratio will increase the separation efficiency but will also prolong the distillation time.
-
Reduce Distillation Rate: A slower distillation rate provides more time for the separation to occur.
-
Ensure Adiabatic Operation: Insulate the distillation column to minimize heat loss to the surroundings, which can disrupt the temperature gradient within the column.
-
Issue 2: The product is degrading during distillation.
-
Possible Cause: The distillation temperature is too high, leading to thermal decomposition.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound.
-
Use an Inert Atmosphere: If the product is sensitive to oxidation, perform the distillation under an inert atmosphere, such as nitrogen or argon.
-
Extractive Workup with Sodium Bisulfite
Issue 1: Incomplete removal of aldehyde impurities.
-
Possible Cause: Insufficient reaction time or inefficient mixing.
-
Troubleshooting Steps:
-
Increase Reaction Time: Allow for a longer stirring time when the crude ketone is in contact with the sodium bisulfite solution to ensure complete adduct formation.
-
Improve Mixing: Use vigorous stirring or a mechanical stirrer to ensure good contact between the organic and aqueous phases.
-
Use a Phase Transfer Catalyst: In some cases, a phase transfer catalyst can facilitate the reaction between the ketone in the organic phase and the bisulfite in the aqueous phase.
-
Issue 2: Low recovery of this compound after regeneration from the bisulfite adduct.
-
Possible Cause: Incomplete regeneration of the ketone or loss during extraction.
-
Troubleshooting Steps:
-
Ensure Complete Regeneration: After separating the aqueous adduct, ensure the pH is sufficiently acidic or basic to fully decompose the adduct and regenerate the ketone. Monitor the reaction with a suitable analytical technique (e.g., TLC or GC of a small extracted sample).
-
Optimize Extraction: Perform multiple extractions with a suitable organic solvent to ensure all the regenerated ketone is recovered from the aqueous phase.
-
Minimize Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding a small amount of brine or by gentle swirling instead of vigorous shaking.
-
Experimental Protocols
Fractional Distillation of Crude this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Charge the distillation flask with the crude this compound (not exceeding two-thirds of the flask's volume) and add a few boiling chips or a magnetic stir bar.
-
Initiating Distillation: Begin heating the flask gently.
-
Applying Vacuum: Once the system is sealed, slowly and carefully apply vacuum.
-
Collecting Fractions: Collect the distillate in separate fractions based on the boiling point at the recorded pressure. The main fraction containing this compound should be collected at a stable temperature corresponding to its boiling point at that pressure.
-
Monitoring Purity: Analyze the collected fractions by GC to determine their purity.
| Parameter | Recommended Value |
| Pressure | 10-20 mmHg |
| Expected Boiling Point | ~60-70 °C at 15 mmHg |
| Column Packing | Glass Raschig rings or metal sponge |
| Reflux Ratio | Start with a high ratio (e.g., 10:1) and gradually decrease |
Purification via Sodium Bisulfite Adduct Formation
Objective: To remove aldehyde impurities from crude this compound.
Methodology:
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable water-miscible solvent like methanol or dimethylformamide (for aliphatic ketones).[1]
-
Add a saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for 1-2 hours.[1]
-
If a precipitate (the bisulfite adduct) forms, it can be collected by filtration. If the adduct is water-soluble, proceed to extraction.
-
-
Separation:
-
Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the mixture.
-
Separate the aqueous layer containing the bisulfite adduct from the organic layer containing non-carbonyl impurities.
-
-
Regeneration of Ketone:
-
To the aqueous layer, add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to decompose the bisulfite adduct and regenerate the this compound.
-
Extract the regenerated ketone with a fresh portion of the organic solvent.
-
-
Washing and Drying:
-
Wash the organic extracts with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Solvent Removal:
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
-
| Parameter | Recommended Condition |
| Solvent for Adduct Formation | Dimethylformamide (DMF) for aliphatic ketones[1] |
| Reaction Time for Adduct | 1-2 hours with vigorous stirring |
| Regeneration pH | Acidic (pH < 2) or Basic (pH > 12) |
| Extraction Solvent | Diethyl ether or Ethyl Acetate |
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | 128.21 | ~165 |
| 4-Ethylhexan-2-ol | 130.23 | ~178 |
| Propanal | 58.08 | 48 |
| Pentan-2-one | 86.13 | 102 |
| 3-Hydroxy-2-methylpentanal | 116.16 | Decomposes |
| 2-Ethylhexanol | 130.23 | 184 |
Note: Boiling points are approximate and can vary with pressure.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
Challenges in purifying 4-ethylhexan-2-one from reaction byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-ethylhexan-2-one from reaction byproducts, particularly those arising from its synthesis via the acetoacetic ester pathway.
Troubleshooting Guides
Problem 1: Incomplete Separation of this compound from Byproducts by Distillation
Symptoms:
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The collected distillate is a mixture of this compound and other components, as confirmed by GC-MS or NMR analysis.
-
The boiling point of the distillate is not sharp and varies during the distillation process.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Close Boiling Points of Product and Byproducts: The primary challenge in purifying this compound is the presence of byproducts with similar boiling points, such as unreacted starting materials or side-reaction products. | Implement fractional distillation instead of simple distillation. A fractionating column provides multiple theoretical plates for more efficient separation of liquids with close boiling points.[1][2][3][4] |
| Azeotrope Formation: this compound may form an azeotrope with water or other byproducts, leading to co-distillation. | Before distillation, thoroughly dry the crude product using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Alternatively, consider azeotropic distillation with a solvent that forms a low-boiling azeotrope with the impurity to be removed. |
| Insufficient Column Efficiency: The fractionating column used may not have enough theoretical plates to achieve the desired separation. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Incorrect Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. | Reduce the heating rate to ensure a slow and steady distillation. A general guideline is to collect the distillate at a rate of 1-2 drops per second. |
Problem 2: Low Yield or Purity After Column Chromatography
Symptoms:
-
The desired product, this compound, is not effectively separated from byproducts.
-
Significant loss of the product on the column.
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Tailing of peaks in the collected fractions.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating this compound from the byproducts. | Perform thin-layer chromatography (TLC) with various solvent systems to identify the eluent that provides the best separation (Rf value difference) between the product and impurities. |
| Column Overloading: Applying too much crude product to the column can lead to broad bands and poor separation. | As a rule of thumb, the amount of sample should be about 1-5% of the weight of the stationary phase. |
| Irregular Column Packing: Channels or cracks in the stationary phase can lead to uneven solvent flow and poor separation. | Ensure the column is packed uniformly. A wet slurry packing method is often preferred for better results. |
| Compound Instability on Silica Gel: Some compounds can decompose or react on the acidic surface of silica gel. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent system. Alternatively, use a different stationary phase such as alumina. |
Problem 3: Ineffective Purification using Bisulfite Extraction
Symptoms:
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The ketone is not effectively removed from the organic layer into the aqueous layer as the bisulfite adduct.
-
Formation of an emulsion at the interface of the organic and aqueous layers.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Steric Hindrance: this compound is a sterically hindered ketone, which can make the formation of the bisulfite adduct less favorable compared to less hindered ketones or aldehydes.[5][6][7] | Increase the reaction time and use vigorous shaking to promote the formation of the adduct. Using a co-solvent like methanol or THF can also improve the reaction rate.[7] |
| Reversibility of the Reaction: The formation of the bisulfite adduct is a reversible reaction. | Use a saturated solution of sodium bisulfite to drive the equilibrium towards the formation of the adduct. |
| Emulsion Formation: The presence of surfactants or other impurities can lead to the formation of a stable emulsion. | Add a small amount of a saturated brine solution to break the emulsion. Gentle swirling of the separatory funnel can also help. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via acetoacetic ester synthesis?
A1: The acetoacetic ester synthesis of this compound typically involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.[8][9][10][11][12] Common byproducts include:
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Unreacted Starting Materials: Ethyl acetoacetate and the alkylating agent (e.g., 1-bromobutane).
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Dialkylated Product: A product where two alkyl groups have been added to the alpha-carbon of the acetoacetic ester.
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Side-Reaction Products: Aldol condensation products can form under basic conditions.
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4-Ethylhexan-2-ol: If a reducing agent is present or if there is contamination, the ketone can be reduced to the corresponding alcohol.[13]
Q2: What are the key physical properties to consider when planning the purification of this compound?
A2: The boiling points and solubilities of this compound and its potential byproducts are critical for designing an effective purification strategy.
Table 1: Physical Properties of this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C8H16O | 128.21 | ~164 | Sparingly soluble |
| Ethyl Acetoacetate | C6H10O3 | 130.14 | 181 | 2.86 g/100 mL (20 °C)[14] |
| 2-Hexanone | C6H12O | 100.16 | 127.6 | 1.4 g/100 mL[15] |
| 4-Ethylhexan-2-ol | C8H18O | 130.23 | ~178 | Slightly soluble |
| 2-Ethylhexanol | C8H18O | 130.23 | 183-186 | Poorly soluble[16] |
Q3: Can I use simple distillation to purify this compound?
A3: Simple distillation is generally not effective for purifying this compound from its common byproducts due to their close boiling points.[1] Fractional distillation is the recommended method for separating liquids with boiling point differences of less than 25-70 °C.[1][2]
Q4: When is bisulfite extraction a suitable purification method for ketones?
A4: Bisulfite extraction is most effective for separating unhindered methyl ketones and aldehydes from a reaction mixture.[7] For more sterically hindered ketones like this compound, the reaction can be slow and incomplete. However, it can still be a useful technique for removing smaller, more reactive carbonyl impurities from the desired product.
Q5: How can I monitor the purity of my this compound fractions during purification?
A5: The purity of the collected fractions can be monitored using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of a volatile mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of the product and detect the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively assess the purity of fractions during column chromatography.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol outlines the general procedure for synthesizing this compound.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
1-Bromobutane
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Slowly add ethyl acetoacetate to the solution with stirring.
-
Add 1-bromobutane dropwise to the reaction mixture.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and add water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude alkylated ester.
-
Add a solution of sodium hydroxide and reflux the mixture to hydrolyze the ester.
-
Cool the mixture and acidify with concentrated hydrochloric acid until the evolution of CO2 ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent to obtain crude this compound.
Protocol 2: Purification of this compound by Fractional Distillation
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux)
-
Distillation apparatus
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound and a few boiling chips in the distillation flask.
-
Slowly heat the flask with a heating mantle.
-
Collect the fractions that distill over at the boiling point of this compound (approximately 164 °C).
-
Monitor the temperature closely; a sharp, stable boiling point indicates a pure fraction.
-
Analyze the collected fractions for purity using GC-MS or NMR.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for purifying this compound.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. byjus.com [byjus.com]
- 4. Khan Academy [en.khanacademy.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. askthenerd.com [askthenerd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 4-Ethylhexan-2-ol | C8H18O | CID 22648536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 15. 2-Hexanone - Wikipedia [en.wikipedia.org]
- 16. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Ethylhexan-2-one Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 4-ethylhexan-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound, an aliphatic ketone, is expected to be relatively stable under standard laboratory conditions (i.e., ambient temperature and pressure, protected from light).[1] However, its stability can be influenced by various factors, including temperature, pH, light exposure, and the presence of oxidizing agents.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure of this compound (a ketone), the following degradation pathways are plausible:
-
Oxidation: The carbonyl group and the adjacent carbon atoms can be susceptible to oxidation, potentially leading to the formation of carboxylic acids, smaller ketones, and aldehydes.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, such as Norrish Type I and Type II reactions, leading to the cleavage of C-C bonds adjacent to the carbonyl group.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule.
-
Acid/Base Catalyzed Degradation: In the presence of strong acids or bases, ketones can undergo reactions such as aldol condensation or cleavage, particularly at elevated temperatures.
Q3: How can I monitor the degradation of this compound?
A3: The degradation of this compound can be monitored using various analytical techniques. A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended. This allows for the separation and quantification of the parent compound and its degradation products. Gas Chromatography (GC) can also be a suitable technique for analyzing this volatile ketone.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my chromatogram during the analysis of this compound.
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Possible Cause 1: Sample Degradation. Your sample may be degrading during storage or analysis.
-
Solution: Ensure proper storage of your samples (e.g., refrigeration, protection from light). Prepare samples fresh before analysis whenever possible.
-
-
Possible Cause 2: Contamination. The unexpected peaks could be from a contaminated solvent, glassware, or a contaminated instrument.
-
Solution: Run a blank (solvent only) to check for contamination. Ensure all glassware is thoroughly cleaned. Purge and clean the analytical system.
-
-
Possible Cause 3: Interaction with the analytical column. The compound might be reacting with the stationary phase of your column.
-
Solution: Try a different type of analytical column with a different stationary phase chemistry.
-
Issue 2: My quantitative results for this compound are inconsistent across different experiments.
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Possible Cause 1: Inconsistent Sample Preparation. Variations in sample dilution, extraction, or handling can lead to inconsistent results.
-
Solution: Develop and strictly follow a standardized sample preparation protocol. Use calibrated pipettes and ensure complete dissolution of the sample.
-
-
Possible Cause 2: Instrument Variability. Fluctuations in instrument performance (e.g., detector response, injection volume) can cause variability.
-
Solution: Perform regular instrument calibration and performance verification. Use an internal standard to compensate for variations in injection volume and detector response.
-
-
Possible Cause 3: Photodegradation. If your experiments are conducted under bright light, the compound might be degrading.
-
Solution: Conduct experiments under controlled lighting conditions or use amber vials to protect the sample from light.
-
Quantitative Data Summary
| Stress Condition | Parameters | Duration | This compound Remaining (%) | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Data | e.g., Aldol condensation products |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Data | e.g., Carboxylic acids |
| Oxidative | 3% H₂O₂ | 24 hours | Data | e.g., Shorter-chain ketones, aldehydes |
| Photolytic | UV light (254 nm) | 24 hours | Data | e.g., Cleavage products |
| Thermal | 60°C | 7 days | Data | e.g., Fragmentation products |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][3]
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and analyze by a stability-indicating method.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at a controlled temperature (e.g., 60°C) for a specified duration.
-
At various time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M HCl), and analyze.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a specified duration, protected from light.
-
At various time points, withdraw samples and analyze.
4. Photolytic Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a controlled source of UV light (e.g., 254 nm) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
At various time points, withdraw samples from both the exposed and control solutions and analyze.
5. Thermal Degradation:
-
Place a solid or liquid sample of this compound in a temperature-controlled oven (e.g., 60°C).
-
At various time points, withdraw samples, dissolve in a suitable solvent if necessary, and analyze.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent quantitative results.
References
Technical Support Center: Work-up Procedure for the Oxidation of 4-ethyl-2-hexanol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedure following the oxidation of 4-ethyl-2-hexanol to 4-ethyl-2-hexanone.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up.
Issue 1: An emulsion has formed during the aqueous wash, and the organic and aqueous layers will not separate.
-
Answer: Emulsion formation is a common issue when immiscible liquids are shaken vigorously, especially if surfactants or fine solids are present.[1][2] Here are several methods to resolve an emulsion, starting with the simplest:
-
Allow the mixture to stand: Sometimes, emulsions will break on their own if left undisturbed for a period.[3]
-
Add brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help force the separation of the two phases.[2][4]
-
Gentle stirring: Slowly stir the emulsified mixture with a glass rod. This can help to coalesce the dispersed droplets.[3]
-
Dilute the organic layer: Adding more of the organic extraction solvent can sometimes break the emulsion by reducing the concentration of the emulsifying agent.[4]
-
Filter through Celite or glass wool: Passing the entire mixture through a pad of Celite or a plug of glass wool can help to break up the emulsion.[4]
-
Change the temperature: Gently warming or cooling the separatory funnel may alter the physical properties of the layers enough to induce separation.
-
Issue 2: I'm not sure which layer is the organic layer and which is the aqueous layer.
-
Answer: The most common extraction solvents, such as diethyl ether or ethyl acetate, are less dense than water and will form the top layer. Halogenated solvents like dichloromethane are denser than water and will be the bottom layer. To definitively identify the layers, add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[3]
Issue 3: A solid precipitate has formed at the interface between the two layers.
-
Answer: This can occur if inorganic salts from the reaction (e.g., chromium salts if using a chromium-based oxidant) precipitate out during the work-up.
-
Add more water: This may dissolve the salt if it is water-soluble.
-
Filter the mixture: If the solid is insoluble in both layers, you may need to separate the layers as best as you can and then filter the organic layer to remove the solid material. Be prepared to wash the collected solid with a small amount of the organic solvent to recover any adsorbed product.
-
Issue 4: After adding the extraction solvent and the aqueous solution, only one layer is visible.
-
Answer: This typically happens if a water-miscible solvent, such as ethanol or acetone, was used in the reaction and has not been removed.[3] The presence of this solvent can make the organic and aqueous layers miscible. To resolve this, remove the reaction solvent using a rotary evaporator before beginning the aqueous work-up. Then, redissolve the residue in your chosen extraction solvent.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the work-up of the oxidation of 4-ethyl-2-hexanol?
-
A1: The general work-up involves quenching the reaction to stop the oxidation, followed by an aqueous extraction to separate the product from the oxidizing agent and other water-soluble byproducts. The steps typically are:
-
Quench the reaction: Stop the reaction by adding a suitable quenching agent (e.g., sodium bisulfite solution for chromium-based oxidants).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with an aqueous solution (e.g., dilute acid, dilute base, or water) to remove impurities. A final wash with brine is often used to help remove dissolved water from the organic layer.
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, 4-ethyl-2-hexanone.
-
Q2: How do I choose an appropriate drying agent?
-
A2: The choice of drying agent depends on the solvent and the product. For the ketone product 4-ethyl-2-hexanone in a solvent like diethyl ether, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are excellent choices. MgSO₄ is a fast and efficient drying agent, while Na₂SO₄ has a high capacity but is slower.
Q3: What is a typical yield and purity I can expect for 4-ethyl-2-hexanone?
-
A3: The yield and purity are highly dependent on the specific oxidizing agent used and the care taken during the work-up. A well-executed oxidation and work-up can be expected to yield the product in good to excellent yields. Purity can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. See the data table below for typical values.
Q4: Can the product be purified further after the work-up?
-
A4: Yes. If the crude product is not of sufficient purity for its intended use, it can be purified by simple or fractional distillation. Given that 4-ethyl-2-hexanone is a liquid at room temperature, distillation is a common purification method.
Data Presentation
The following table summarizes typical quantitative data for the work-up and purification of 4-ethyl-2-hexanone.
| Parameter | Typical Value | Notes |
| Starting Material | 10.0 g (4-ethyl-2-hexanol) | Assumed 100% purity |
| Extraction Solvent Volume | 3 x 50 mL (Diethyl Ether) | Multiple extractions are more efficient |
| Washing Solution Volume | 2 x 50 mL (e.g., Water, Brine) | Used to remove impurities |
| Crude Product Yield | 8.5 - 9.5 g | Corresponds to ~86-96% yield |
| Purity (Crude Product) | ~90-95% (by GC) | Impurities may include starting material |
| Purified Product Yield | 7.5 - 8.8 g | After distillation |
| Purity (Purified Product) | >98% (by GC) | After distillation |
Experimental Protocol: Work-up of 4-ethyl-2-hexanol Oxidation
This protocol assumes the oxidation was carried out in dichloromethane (DCM) using a chromium-based oxidant.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add 50 mL of saturated aqueous sodium bisulfite (NaHSO₃) solution while stirring. Continue stirring for 15 minutes until the color changes from orange/brown to green.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake gently, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Extraction: Extract the aqueous layer again with two additional 50 mL portions of diethyl ether. Combine all organic extracts in the separatory funnel.
-
Washing:
-
Wash the combined organic layers with 50 mL of 1 M HCl.
-
Wash with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Wash with 50 mL of brine.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄), swirling the flask until the drying agent no longer clumps together.
-
Filtration: Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude 4-ethyl-2-hexanone.
-
Purification (Optional): Purify the crude product by simple distillation under atmospheric pressure.
Visualization
The following diagram illustrates the workflow for the work-up procedure.
Caption: Workflow diagram of the work-up and purification for 4-ethyl-2-hexanone.
References
Technical Support Center: Characterization of Impurities in 4-Ethylhexan-2-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of 4-ethylhexan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is primarily synthesized through two main routes:
-
Oxidation of 4-ethyl-2-hexanol: This is a common laboratory and industrial method where the secondary alcohol is oxidized to the corresponding ketone using various oxidizing agents.[1]
-
Alkylation or Condensation Reactions: This can involve the alkylation of a ketone enolate or an aldol condensation reaction. For instance, the self-condensation of butanal can lead to precursors that are then converted to this compound, or a crossed aldol condensation between butanal and 2-pentanone could be envisioned.[2][3][4][5][6]
Q2: What are the most likely impurities to be found in a sample of synthesized this compound?
A2: The impurities largely depend on the synthetic route.
-
From oxidation of 4-ethyl-2-hexanol:
-
Unreacted starting material: 4-ethyl-2-hexanol.
-
Over-oxidation product: 4-ethyl-2-hexanoic acid.
-
-
From condensation/alkylation reactions:
-
Unreacted starting materials: e.g., butanal, 2-pentanone.
-
Side-products from self-condensation: e.g., aldol adducts of butanal or 2-pentanone.[6]
-
Positional isomers: 3-Ethylhexan-2-one.
-
Other structural isomers from side reactions.
-
Q3: How can I get a preliminary idea of the purity of my this compound sample?
A3: A simple and rapid assessment of your sample's purity can be achieved using Gas Chromatography with a Flame Ionization Detector (GC-FID). The presence of multiple peaks in the chromatogram indicates the presence of impurities. The relative peak areas can provide a rough estimation of their concentrations.
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the GC-MS analysis of this compound synthesized by oxidation of 4-ethyl-2-hexanol.
Possible Cause 1: Unreacted Starting Material
-
How to confirm: The mass spectrum of the impurity peak should match that of 4-ethyl-2-hexanol. The molecular ion peak would be at m/z 130.23.[7] Compare the retention time with an authentic standard of 4-ethyl-2-hexanol.
-
Solution: Improve the efficiency of the oxidation reaction by increasing the reaction time, temperature, or the stoichiometry of the oxidizing agent. Ensure proper mixing.
Possible Cause 2: Over-oxidation to Carboxylic Acid
-
How to confirm: The impurity may be 4-ethyl-2-hexanoic acid. This is less volatile and may not elute under standard GC conditions for the ketone. Analysis by GC-MS after derivatization (e.g., silylation) or by HPLC is more suitable for identifying acidic impurities.
-
Solution: Use a milder oxidizing agent or more controlled reaction conditions (e.g., lower temperature) to prevent over-oxidation.
Issue 2: Multiple peaks with the same molecular weight (m/z 128.21) are observed in the GC-MS analysis.
Possible Cause: Presence of Isomers
-
How to confirm: The presence of isomers, such as 3-ethylhexan-2-one, is a common issue, especially in syntheses involving aldol-type reactions.[8] The mass spectra of these isomers will be very similar. Confirmation requires comparison of retention times with commercially available standards of the suspected isomers. High-resolution capillary GC columns are recommended for better separation.[9][10][11]
-
Solution: Optimize the selectivity of the synthesis reaction. Purification by fractional distillation or preparative chromatography may be necessary to separate the isomers.
Issue 3: Broad or tailing peaks are observed in the HPLC analysis.
Possible Cause: Inappropriate Column or Mobile Phase
-
How to confirm: Ketones can sometimes exhibit poor peak shape on certain stationary phases.
-
Solution: For the analysis of ketones, reversed-phase columns like C18 or C8 are commonly used.[12] Gradient elution with a mobile phase consisting of acetonitrile and water or methanol and water is often effective.[13][14] For more polar impurities, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can improve chromatographic behavior and detection.[15]
Impurity Profile Summary
The following table summarizes the potential impurities, their likely origin, and key analytical data for identification.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin | Key Analytical Data |
| 4-ethyl-2-hexanol | C8H18O | 130.23 | Unreacted starting material (oxidation route) | GC-MS: M+ at m/z 130; characteristic fragments.[7] |
| 4-ethyl-2-hexanoic acid | C8H16O2 | 144.21 | Over-oxidation product | HPLC; GC-MS after derivatization. |
| 3-Ethylhexan-2-one | C8H16O | 128.21 | Isomer from side reaction (condensation route) | GC-MS: M+ at m/z 128; similar fragmentation to this compound.[8][16] |
| Aldol Adducts | Variable | Variable | Side-products from condensation | Higher molecular weight peaks in GC-MS or LC-MS. |
| Butanal | C4H8O | 72.11 | Unreacted starting material (condensation route) | Lower retention time in GC. |
| 2-Pentanone | C5H10O | 86.13 | Unreacted starting material (condensation route) | Lower retention time in GC. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Protocol 2: HPLC Analysis of this compound and Non-Volatile Impurities
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition.
Visualizations
Caption: Potential impurity formation pathways in the synthesis of this compound.
Caption: A logical workflow for the identification and characterization of impurities.
References
- 1. Buy this compound (EVT-8781454) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. Solved Exp. 23: Crossed Aldol Condensation 5. Give the major | Chegg.com [chegg.com]
- 6. brainly.com [brainly.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Ethylhexan-2-one | C8H16O | CID 21400862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. jsbms.jp [jsbms.jp]
- 13. auroraprosci.com [auroraprosci.com]
- 14. waters.com [waters.com]
- 15. waters.com [waters.com]
- 16. 4-Ethyl-2-hexanone | C8H16O | CID 12659614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the efficiency of fractional distillation for C8 ketone isomers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the fractional distillation of C8 ketone isomers.
Frequently Asked Questions (FAQs)
Q1: What are C8 ketone isomers and why is their separation challenging?
C8 ketone isomers are organic molecules with the same chemical formula (C₈H₁₆O) but different structural arrangements of atoms, specifically containing a ketone functional group. Their separation is difficult primarily because they often have very similar boiling points.[1][2] Fractional distillation separates components based on differences in boiling points, so when this difference is small, achieving high purity for each isomer becomes a significant challenge.[1][3]
Q2: What is the fundamental principle of fractional distillation?
Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points.[1] The process involves heating the mixture to create vapor, which then rises through a fractionating column. This column is packed with materials like glass beads or metal sponges, providing a large surface area for repeated cycles of vaporization and condensation.[1] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[1] This allows for a much better separation than what can be achieved with a simple distillation.[1]
Q3: When should I use fractional distillation instead of simple distillation?
A simple distillation is generally effective for separating liquids with boiling point differences greater than 100°C.[3] For separating C8 ketone isomers, where boiling point differences are expected to be much smaller, fractional distillation is the more appropriate and efficient method.[1]
Q4: Can pressure affect the separation efficiency of isomers?
Yes, pressure is a critical parameter. Operating the distillation under a vacuum (vacuum fractional distillation) lowers the boiling points of the components.[4] This can be advantageous for heat-sensitive compounds and can sometimes improve the relative volatility between isomers, enhancing separation. Conversely, pressure-swing distillation, which involves operating columns at different pressures, can be used to separate azeotropic mixtures where the azeotrope composition is pressure-dependent.[5] For some isomer separations, particularly in chromatography, increasing pressure has been shown to improve resolution.[6][7]
Q5: Are there alternatives to fractional distillation for separating C8 isomers?
Yes. Due to the challenges of separating close-boiling isomers, other techniques are often employed. These include:
-
Extractive Distillation: This method involves adding a solvent (an "agent") that alters the relative volatility of the isomers, making them easier to separate by distillation.[8]
-
Selective Adsorption: This technique uses porous materials like zeolites or metal-organic frameworks (MOFs) that can selectively adsorb one isomer over others based on molecular size and shape differences.[9][10][11]
Troubleshooting Guide
Q1: My separation is inefficient, and the distillate contains a mix of isomers. What should I do?
Several factors could be causing poor separation:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. You can try using a longer column or a more efficient packing material.[1][12]
-
Incorrect Heating Rate: Heating the distillation flask too quickly will cause the vapor to ascend the column too fast, preventing the necessary series of condensations and vaporizations.[13] Try reducing the heating rate to allow a proper temperature gradient to establish in the column.
-
Poor Insulation: The fractionating column must be well-insulated to maintain a proper temperature gradient from bottom to top.[1][13] Wrap the column with glass wool or aluminum foil to prevent heat loss.[1][13]
-
Flooding: If you are heating too vigorously, a "river" of liquid might be seen flowing up the column, a phenomenon known as flooding.[13] If this occurs, remove the heat, allow the liquid to drain back into the flask, and then resume heating at a gentler rate.[13]
Q2: The temperature at the top of the column is fluctuating wildly. What does this mean?
Unstable temperature readings usually indicate an issue with the distillation rate or the equilibrium within the column.
-
Ensure a slow and steady distillation rate. The rate should be about one drop of distillate per second.
-
Check for proper insulation.[1] Poor insulation can cause temperature fluctuations due to drafts.
-
Ensure the thermometer bulb is correctly placed. It should be just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[1]
Q3: The column is "flooding" with liquid. How do I fix this?
Flooding occurs when the vapor flow up the column is too fast, preventing the condensed liquid from returning to the distillation pot.[13] This is typically caused by an excessive heating rate. To fix this, you should:
-
Immediately reduce or remove the heat source.
-
Allow the excess liquid to drain from the column back into the distilling flask.
-
Once the column has cleared, resume heating at a much gentler rate.[13]
Q4: No distillate is being collected, even though the mixture is boiling. What's wrong?
This issue, known as refluxing, happens when the vapor condenses in the column and returns to the flask without reaching the condenser.[13]
-
Increase the Heating Rate: The distilling pot needs to be significantly hotter than the top of the column for the vapor to ascend.[13] A general rule is that the pot should be about 30°C hotter than the column head.[13]
-
Improve Insulation: The column may be losing too much heat to the surroundings. Insulate the column with glass wool and aluminum foil to help the vapor reach the condenser.[1][13]
Experimental Protocols
Protocol 1: Fractional Distillation of 2-Octanone and 3-Octanone
This protocol is a generalized procedure based on standard fractional distillation techniques.
Objective: To separate a mixture of 2-octanone and 3-octanone.
Materials:
-
Mixture of 2-octanone and 3-octanone (50:50)
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Thermometer and adapter
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (glass wool, aluminum foil)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.[1]
-
Charging the Flask: Add the C8 ketone isomer mixture and a few boiling chips (or a stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the fractionating column and the neck of the distilling flask with glass wool, followed by an outer layer of aluminum foil, to minimize heat loss.[1][13]
-
Heating: Begin heating the flask gently. If using a stir bar, start the stirrer.
-
Establishing Equilibrium: Observe the vapor rising through the column. You should see a ring of condensate slowly moving up the packing material.[1] Adjust the heating rate so that the vapor ascends slowly, allowing for multiple condensation-vaporization cycles.
-
Collecting Fractions: Once the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the more volatile isomer (2-octanone). Record this temperature. Collect the initial distillate in a receiving flask.
-
Monitoring Temperature: Maintain a slow, steady rate of distillation. The temperature should remain constant as the first isomer distills over.[1]
-
Changing Fractions: When the temperature begins to rise, it indicates that the first component has mostly distilled. Change the receiving flask to collect the intermediate fraction.
-
Collecting the Second Fraction: As the temperature stabilizes again at the boiling point of the second, less volatile isomer (3-octanone), change the receiving flask to collect this second fraction.
-
Shutdown: Stop the distillation before the distilling flask runs dry. Turn off the heat and allow the apparatus to cool completely before disassembling.
-
Analysis: Analyze the collected fractions using techniques like Gas Chromatography (GC) to determine their purity.
Data Presentation
Table 1: Boiling Points of Selected C8 Alkanes and Related Compounds (Note: Specific boiling points for all C8 ketone isomers are not readily available in a single source, but the boiling points of C8 alkanes illustrate the challenge of separating isomers with similar structures.)
| Compound | Molecular Formula | Boiling Point (°C) |
| n-Octane | C₈H₁₈ | ~126 |
| Various Branched C8 Isomers | C₈H₁₈ | 100 - 125 |
| 1-Octene | C₈H₁₆ | 121.3 |
| Benzaldehyde | C₇H₆O | 178.1 |
Table 2: Extractive Distillation Data for 3-Octanone from 2-Octanone Separation (Data adapted from a study on separating ketone isomers using extractive distillation agents.)
| Extractive Agent | Overhead Composition (% 3-Octanone) | Bottoms Composition (% 3-Octanone) | Calculated Relative Volatility |
| Dipropylene glycol methyl ether | 39.6 | 14.4 | 1.21 |
| Ethylene glycol diacetate | 57.6 | 10.7 | 1.39 |
[8]
Relative volatility indicates the ease of separation; a higher value means an easier separation.[8]
Visualizations
References
- 1. Purification [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. maratek.com [maratek.com]
- 5. cetjournal.it [cetjournal.it]
- 6. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5147512A - Separation of ketone isomers by extractive distillation - Google Patents [patents.google.com]
- 9. Highly Efficient Separation of C8 Aromatic Isomers by Rationally Designed Nonaromatic Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanospace Engineering for C8 Aromatic Isomer Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. docbrown.info [docbrown.info]
- 15. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Benzaldehyde - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Identification of 4-ethylhexan-2-one: GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals requiring the precise identification and quantification of 4-ethylhexan-2-one, various analytical techniques are available. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution and sensitive mass detection provide excellent specificity. However, alternative methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer distinct advantages in specific analytical scenarios.
| Parameter | GC-MS | HPLC-MS/UPLC-MS/MS | NMR Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Separation based on polarity, followed by mass-to-charge ratio detection. | Detection of nuclear spin transitions in a magnetic field for structural elucidation. |
| Sample Volatility | Requires volatile or semi-volatile analytes. Derivatization may be needed for non-volatile compounds.[1] | Suitable for a wide range of polar and non-polar compounds, including non-volatile and thermally labile molecules. | Not dependent on volatility. |
| Sample Preparation | Can be simple (direct injection) or complex (extraction, derivatization). Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free option.[2][3][4] | Generally involves sample dissolution and filtration. Simpler than GC-MS for non-volatile compounds. | Minimal sample preparation, often just dissolution in a deuterated solvent. |
| Derivatization | Often required for ketones to improve thermal stability and chromatographic behavior (e.g., oximation, PFBHA).[5] | Not typically required, which simplifies the workflow. | Not applicable. |
| Limit of Detection (LOD) | Generally in the low ng/L to µg/L range. For a similar ketone, 4-mercapto-4-methylpentan-2-one, an LOD of 0.19 ng/L was achieved using SPME-GC-MS/MS.[6] | Can be very low, often in the pg/mL to ng/mL range. For some ketones, LODs can be in the range of 0.02–0.04 mg/kg.[7] | Higher than MS-based methods, typically in the µg/mL to mg/mL range. |
| Limit of Quantification (LOQ) | Typically in the ng/L to µg/L range. For some ketones, LOQs can range from 0.029 to 3.14 ng/mL.[5] | Generally in the pg/mL to ng/mL range. For some ketones, LOQs can be in the range of 0.05–0.13 mg/kg.[7] | Higher than MS-based methods, in the µg/mL to mg/mL range. |
| Primary Application | Targeted quantification and identification of volatile and semi-volatile compounds. | Broad applicability for both targeted and untargeted analysis of a wide range of compounds. | Unambiguous structure elucidation and quantification without the need for reference standards (qNMR). |
Experimental Protocols
GC-MS Analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a general guideline and should be optimized for specific instrumentation and sample matrices.
1. Sample Preparation and Derivatization:
-
Place a known volume or weight of the sample (e.g., 1-5 mL or 1-5 g) into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
For derivatization, add O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution to convert the ketone to a more stable oxime derivative.[5] The optimal concentration of PFBHA and reaction conditions (temperature and time) should be determined experimentally.
-
Seal the vial immediately with a PTFE-faced septum.
2. HS-SPME Procedure:
-
Place the vial in the autosampler tray of the GC-MS system.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.[2][3]
3. GC-MS Parameters:
-
Injector: Splitless mode, temperature 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
4. Data Analysis:
-
Identify this compound (or its derivative) based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of the target compound to that of the internal standard.
Alternative Method: HPLC-MS/MS
For a non-volatile or complex matrix, HPLC-MS/MS offers a powerful alternative.
1. Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., acetonitrile or methanol).
-
Centrifuge to remove particulates.
-
Dilute the supernatant as needed before injection.
2. LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Alternative Method: NMR Spectroscopy
NMR is primarily used for structural confirmation.
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified sample in a deuterated solvent (e.g., CDCl3).
2. NMR Analysis:
-
Acquire 1H and 13C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information to confirm the identity of this compound.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for GC-MS analysis and a comparison of the analytical approaches.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Comparison of analytical approaches for this compound.
References
- 1. impactfactor.org [impactfactor.org]
- 2. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 4. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ciencia.ucp.pt [ciencia.ucp.pt]
- 6. Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay and mass tandem spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chromatographic Purity Validation of 4-ethylhexan-2-one
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for chemical reagents like 4-ethylhexan-2-one, a key aliphatic ketone used as a solvent and chemical intermediate, is critical for ensuring the consistency, safety, and reliability of research and manufacturing processes. This guide provides an objective comparison of the two primary chromatographic methods for purity validation: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), complete with supporting data and detailed experimental protocols.
Chromatographic Purity Validation Workflow
The validation of this compound purity follows a structured workflow, from initial sample handling to the final calculation of purity. This process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose.
Caption: General workflow for the chromatographic validation of this compound purity.
Comparison of Analytical Methods: GC vs. HPLC
Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for separating and quantifying chemical components. However, their principles and applications differ significantly, making one more suitable than the other for a given analyte.
-
Gas Chromatography (GC): GC is the premier technique for analyzing volatile and thermally stable compounds.[1] In GC, a sample is vaporized and carried by an inert gas through a column, where separation occurs based on the components' boiling points and interactions with the stationary phase. For a volatile ketone like this compound (C8H16O), GC, particularly with a Flame Ionization Detector (GC-FID), is the most direct and efficient method for purity assessment.[2][3] The FID detector offers high sensitivity to hydrocarbons, making it ideal for this application.
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile and best suited for non-volatile, polar, or thermally unstable compounds.[4] Separation occurs in a liquid mobile phase passing through a column packed with a solid stationary phase. While this compound can be analyzed by HPLC, it presents challenges. Aliphatic ketones lack a strong chromophore, making detection by standard UV-Vis detectors less sensitive.[5] Analysis often requires detection at low wavelengths (around 210 nm) where many solvents absorb, or chemical derivatization to attach a UV-active or fluorescent tag, which adds complexity and potential for error.[6][7][8]
For the specific task of validating this compound purity, GC-FID is the superior choice due to its speed, sensitivity, and direct applicability to volatile organic compounds.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of validated GC-FID and a potential Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound. These values are based on typical performance for similar analytes and methods found in the literature.[3][9][10]
| Validation Parameter | Gas Chromatography (GC-FID) | Reverse-Phase HPLC (RP-HPLC with UV @ 210 nm) |
| Analyte Volatility | Ideal for volatile compounds | Suitable for non-volatile or derivatized compounds |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.001% (w/w) | ~0.01% (w/w) |
| Limit of Quantification (LOQ) | ~0.005% (w/w) | ~0.05% (w/w) |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Analysis Time | 10-20 minutes | 15-30 minutes |
| Cost & Complexity | Lower cost, simpler operation | Higher cost (solvents), more complex |
Detailed Experimental Protocols
The following are detailed methodologies for each technique.
Protocol 1: Purity Validation by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is adapted from standard procedures for analyzing the purity of industrial ketones and solvents.[2][3][11]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Any system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1.0 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Detector Gases: Hydrogen and Air, flows as per manufacturer's recommendation.
2. Reagents and Sample Preparation:
-
Diluent: High-purity acetone or dichloromethane.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dilute to volume with the chosen diluent and mix thoroughly.
3. Analysis Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the prepared sample solution into the GC system.
-
Record the chromatogram. The purity is typically calculated using area percent normalization, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
4. Validation Parameters:
-
Specificity: The method should demonstrate baseline separation of this compound from potential impurities and the diluent.
-
Linearity: Prepare a series of standards at different concentrations (e.g., 0.1% to 150% of the target concentration) to establish the linear range and calculate the correlation coefficient (R²).[9]
-
LOD & LOQ: Determine instrument sensitivity by injecting successively more dilute solutions until the signal-to-noise ratio is approximately 3:1 (LOD) and 10:1 (LOQ).[12]
-
Precision: Assess repeatability by performing multiple injections of the same sample and calculating the relative standard deviation (%RSD) of the peak areas.
-
Accuracy: Perform a recovery study by spiking a known amount of pure this compound into a sample matrix and calculating the percent recovery.
Protocol 2: Purity Validation by Reverse-Phase HPLC (Alternative Method)
This protocol outlines a potential method for researchers who may be limited to HPLC instrumentation. Note that this method is expected to have lower sensitivity than GC-FID.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Luna Omega C18), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
2. Reagents and Sample Preparation:
-
Diluent: Mobile phase (Acetonitrile/Water 60:40).
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dilute to volume with the diluent and mix thoroughly. Filter through a 0.45 µm syringe filter if necessary.
3. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to identify any system peaks.
-
Inject the prepared sample solution.
-
Record the chromatogram and calculate purity using area percent normalization as described in the GC protocol.
4. Validation Considerations:
-
Validation would follow the same parameters as the GC method (Specificity, Linearity, LOD/LOQ, Precision, Accuracy).
-
Due to the weak UV absorbance of this compound, the LOD and LOQ are expected to be significantly higher than with GC-FID.[5]
-
For improved sensitivity and specificity, a derivatization step using an agent like 2,4-dinitrophenylhydrazine (DNPH) could be employed, followed by detection at a higher wavelength (e.g., 360 nm), though this adds significant complexity to the sample preparation.[7][8]
Conclusion
For the validation of this compound purity, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally recommended method. It is a robust, sensitive, and cost-effective technique perfectly suited for the analysis of volatile organic compounds.[1] It provides excellent resolution and quantitative performance with minimal sample preparation. While HPLC can be adapted for this purpose, it suffers from lower sensitivity and higher complexity, making it a less practical alternative unless specific non-volatile impurities are of interest.
References
- 1. ijrcs.org [ijrcs.org]
- 2. researchgate.net [researchgate.net]
- 3. A new validation approach applied to the GC determination of impurities in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auroraprosci.com [auroraprosci.com]
- 8. researchgate.net [researchgate.net]
- 9. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. pnrjournal.com [pnrjournal.com]
A Comparative Guide to Spectroscopic Methods for the Structural Confirmation of 4-ethylhexan-2-one
A comparative guide to the application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy for the structural elucidation of aliphatic ketones.
In the realm of drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. For a simple aliphatic ketone like 4-ethylhexan-2-one, a variety of spectroscopic techniques can be employed. This guide provides a comparative overview of four key methods: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.
To provide a practical illustration of the data and its interpretation, this guide will utilize experimental data for the structurally similar ketone, 5-methyl-2-hexanone, as comprehensive, publicly available experimental spectra for this compound are limited. The principles of analysis are directly translatable, and expected variations for this compound will be discussed.
Comparison of Spectroscopic Methods
Each spectroscopic technique provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and fragmentation patterns, IR spectroscopy identifies the presence of the carbonyl functional group, and NMR spectroscopy provides a detailed map of the carbon and hydrogen framework.
| Spectroscopic Method | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula with high-resolution MS | Isomers can have identical molecular weights, fragmentation can be complex |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O) | Fast, non-destructive, excellent for identifying key functional groups | Provides limited information on the carbon skeleton, not ideal for distinguishing between similar structures |
| ¹³C NMR Spectroscopy | Number and chemical environment of unique carbon atoms | Provides a "carbon count" and information on the electronic environment of each carbon | Lower sensitivity than ¹H NMR, longer acquisition times |
| ¹H NMR Spectroscopy | Number and chemical environment of unique hydrogen atoms, connectivity through spin-spin coupling | High sensitivity, provides detailed information on the connectivity of atoms | Spectra can be complex and overlapping for large molecules |
Mass Spectrometry (MS)
Mass spectrometry bombards the analyte with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge (m/z) ratio of the molecular ion and its fragments provides a "fingerprint" of the molecule.
For 5-methyl-2-hexanone (M.W. 114.19 g/mol ), the mass spectrum would show a molecular ion peak at m/z = 114. Key fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement. For this compound (M.W. 128.21 g/mol ), the molecular ion peak would be observed at m/z = 128.
Table 1: Key Mass Spectrometry Data for 5-methyl-2-hexanone
| m/z | Proposed Fragment | Fragmentation Pattern |
| 114 | [C₇H₁₄O]⁺• | Molecular Ion (M⁺) |
| 99 | [M - CH₃]⁺ | Loss of a methyl radical |
| 71 | [M - C₃H₇]⁺ | α-cleavage |
| 58 | [C₃H₆O]⁺• | McLafferty Rearrangement |
| 43 | [CH₃CO]⁺ | α-cleavage |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The carbonyl group (C=O) of a ketone has a very strong and characteristic absorption band.
For a simple aliphatic ketone like 5-methyl-2-hexanone or this compound, this peak is typically found in the range of 1710-1725 cm⁻¹. The presence of a strong peak in this region is a clear indicator of a ketone functional group.[1]
Table 2: Characteristic IR Absorption Bands for Aliphatic Ketones
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2850-3000 | C-H stretch | Alkane |
| ~1718 | C=O stretch | Ketone |
| ~1465 | C-H bend | Alkane |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the number of chemically distinct carbon atoms in a molecule and their electronic environments. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of a ketone is highly deshielded and appears at a characteristic downfield shift.
For 5-methyl-2-hexanone, seven distinct signals are expected in the ¹³C NMR spectrum. Similarly, for this compound, due to symmetry, we would expect to see 7 unique carbon signals.
Table 3: Predicted ¹³C NMR Chemical Shifts for 5-methyl-2-hexanone
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (C2) | ~209 |
| CH₂ (C3) | ~52 |
| CH₂ (C4) | ~28 |
| CH (C5) | ~22 |
| CH₃ (C1) | ~30 |
| CH₃ (C6) | ~22.5 |
| CH₃ on C5 | ~22.5 |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. Protons on carbons adjacent to the carbonyl group (α-protons) are deshielded and appear in a characteristic region of the spectrum.
For 5-methyl-2-hexanone, we would expect to see distinct signals for the different proton environments. The integration of these signals corresponds to the number of protons of each type, and the splitting pattern reveals the number of neighboring protons. For this compound, the spectrum would be slightly different due to the ethyl group at the 4-position, leading to a more complex splitting pattern for the protons on the ethyl group and the adjacent methylene and methine protons.
Table 4: Experimental ¹H NMR Data for 5-methyl-2-hexanone
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (C1) | 2.13 | singlet | 3H |
| CH₂ (C3) | 2.42 | triplet | 2H |
| CH₂ (C4) | 1.52 | triplet | 2H |
| CH (C5) | 1.78 | multiplet | 1H |
| CH₃ (on C5) | 0.90 | doublet | 6H |
Experimental Protocols
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the liquid ketone (e.g., 1 µL) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or hexane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum for that peak can be analyzed.
Infrared Spectroscopy (FTIR-ATR)
-
Sample Preparation: As this compound is a liquid, no special preparation is needed for Attenuated Total Reflectance (ATR) - FTIR.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Measurement:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of the liquid sample onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule. The background spectrum is automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the liquid ketone in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 0-220 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans), and a relaxation delay of 2 seconds.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H spectrum.
-
Typical parameters include a spectral width of 0-12 ppm, a smaller number of scans (e.g., 16 scans), and a relaxation delay of 1-2 seconds.
-
-
Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the NMR spectrum. Calibrate the spectrum using the TMS signal at 0 ppm. Analyze the chemical shifts, integrations, and multiplicities to elucidate the structure.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for confirming the structure of this compound and the interplay between the different spectroscopic methods.
References
A Comparative Guide to 4-ethylhexan-2-one and its C8 Ketone Isomers for Researchers and Drug Development Professionals
In the landscape of organic chemistry and drug development, the selection of appropriate solvents and synthetic intermediates is paramount. C8 ketones, a class of organic compounds with the general formula C8H16O, offer a diverse range of properties making them valuable in various applications. This guide provides a detailed comparison of 4-ethylhexan-2-one and its structural isomers, offering objective performance data and experimental protocols to aid researchers, scientists, and drug development professionals in their selection process.
Comparative Analysis of Physicochemical Properties
The structural variations among C8 ketone isomers lead to distinct physicochemical properties that influence their behavior in different applications. A summary of these key properties is presented in the table below.
| Property | This compound | 2-Octanone | 3-Octanone | 3-Methylheptan-2-one | 5-Methylheptan-3-one | 2,4-Dimethylhexan-3-one |
| Molecular Weight ( g/mol ) | 128.21 | 128.21 | 128.21 | 128.21 | 128.21 | 128.21 |
| Boiling Point (°C) | 164-168 | 172-173[1] | 157-162[2] | 157.85[3] | 157-162[2][4] | 149.6[5][6] |
| Density (g/mL at 20°C) | 0.819 | 0.8273[1] | 0.822 | 0.8218[3] | 0.823 (at 25°C)[2] | 0.809[5][6] |
| Solubility in water | Low | 0.07 g/100 mL[1] | Insoluble | Sparingly soluble | 1.92 g/L at 19.9°C[2] | Low |
| Flash Point (°C) | 57 | 56 | 43 | 44.6[3][7] | 43 | 34.2[6] |
Note: Data for this compound is less readily available in compiled sources compared to more common isomers. The provided boiling point is an estimated range.
Performance Comparison
While extensive direct comparative studies on the performance of all C8 ketone isomers are limited, their utility can be inferred from their structural characteristics and known applications of similar ketones.
-
Solvent Properties : Ketones are widely used as industrial solvents.[4] Their moderate polarity allows them to dissolve a range of organic compounds. The branching in isomers like this compound and 2,4-dimethylhexan-3-one can influence their solvent power and evaporation rates compared to linear isomers like 2-octanone and 3-octanone. Generally, increased branching can lead to lower viscosity and boiling points, which can be advantageous for certain applications requiring faster evaporation. 2-Octanone is noted for its use as a solvent in various chemical reactions and processes.[1] 5-Methylheptan-3-one is used as a solvent for nitrocellulose and vinyl resins.[4]
-
Reactivity in Organic Synthesis : The carbonyl group in ketones is a key functional group for various organic reactions.[8] Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon.[9][10] Among ketone isomers, the steric environment of the carbonyl group, dictated by the position and branching of the alkyl chains, significantly impacts their reactivity in nucleophilic addition and alpha-substitution reactions. For instance, the carbonyl group in 2,4-dimethylhexan-3-one is more sterically hindered than in 2-octanone, which could lead to differences in reaction rates and yields.
Experimental Protocols for Isomer Characterization
Objective comparison of C8 ketone isomers necessitates standardized analytical techniques. Below are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds like ketone isomers.
Objective: To separate and identify individual C8 ketone isomers in a mixture and determine their relative purity.
Methodology:
-
Sample Preparation: Prepare a 1% (v/v) solution of the ketone sample in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating isomers based on boiling point differences.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 150 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peaks in the chromatogram based on their retention times and compare the mass spectra of the eluted compounds with a reference library for positive identification. The peak area can be used to determine the relative abundance of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of molecules.
Objective: To elucidate the structural formula of a C8 ketone isomer and confirm its identity.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the ketone sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The typical chemical shift for protons alpha to a carbonyl group in a ketone is in the range of 2.0-2.5 ppm.[11]
-
-
Data Analysis:
-
Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Objective: To confirm the presence of the carbonyl group and characterize the C-H bonds in a C8 ketone isomer.
Methodology:
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of C8 ketone isomers.
Caption: A flowchart outlining the key steps in the comparative analysis of C8 ketone isomers.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 5-Methyl-3-heptanone | C8H16O | CID 7822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-DIMETHYL-3-HEXANONE | CAS#:18641-70-8 | Chemsrc [chemsrc.com]
- 6. 2,4-DIMETHYL-3-HEXANONE|lookchem [lookchem.com]
- 7. 3-Methylheptan-2-one|lookchem [lookchem.com]
- 8. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
Differentiating 4-ethylhexan-2-one from its Structural Isomers by NMR Spectroscopy: A Comparative Guide
A detailed analysis of 1H and 13C NMR spectral data provides a powerful tool for the unambiguous structural elucidation of isomeric ketones. This guide offers a comparative analysis of 4-ethylhexan-2-one and two of its structural isomers, octan-2-one and 3,3-dimethylhexan-2-one, highlighting the key distinguishing features in their NMR spectra. This information is crucial for researchers in organic synthesis, natural product chemistry, and drug development for definitive compound identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry for determining the structure of organic molecules. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For structural isomers, which share the same molecular formula but differ in the arrangement of their atoms, NMR spectroscopy is often the most effective method for differentiation.
This guide focuses on distinguishing this compound from two of its isomers, the linear octan-2-one and the sterically hindered 3,3-dimethylhexan-2-one. While all three share the molecular formula C₈H₁₆O, their unique structural features give rise to distinct NMR spectra.
Comparative Analysis of NMR Data
The key to differentiating these isomers lies in the careful examination of their ¹H and ¹³C NMR spectra, specifically the chemical shifts (δ), signal multiplicities (splitting patterns), and the number of unique signals.
Table 1: Comparison of ¹H and ¹³C NMR Spectral Data for this compound and its Isomers.
| Compound | ¹H NMR Data (Predicted, 400 MHz, CDCl₃) | ¹³C NMR Data (Predicted, 100 MHz, CDCl₃) |
| This compound | δ 2.43 (d, 2H), 2.14 (s, 3H), 1.50 (m, 1H), 1.37 (m, 4H), 0.88 (t, 6H) | δ 209.5 (C=O), 51.5 (CH₂), 38.7 (CH), 29.8 (CH₃), 25.1 (CH₂), 11.2 (CH₃) |
| Octan-2-one | δ 2.42 (t, 2H), 2.13 (s, 3H), 1.55 (quint, 2H), 1.28 (m, 6H), 0.88 (t, 3H) | δ 209.2 (C=O), 43.8 (CH₂), 31.6 (CH₂), 29.8 (CH₃), 28.9 (CH₂), 23.8 (CH₂), 22.5 (CH₂), 14.0 (CH₃) |
| 3,3-dimethylhexan-2-one | δ 2.10 (s, 3H), 1.45 (q, 2H), 1.15 (s, 6H), 0.85 (t, 3H) | δ 212.5 (C=O), 45.2 (C), 34.5 (CH₂), 26.3 (CH₃), 25.8 (CH₃), 17.0 (CH₂), 8.2 (CH₃) |
Disclaimer: The NMR data for this compound and 3,3-dimethylhexan-2-one are predicted values generated from computational models. The data for octan-2-one is based on experimental values.
Key Differentiating Features:
-
Number of Signals: The symmetry of each molecule dictates the number of unique signals in both ¹H and ¹³C NMR spectra. This compound, with its branched structure, will exhibit a more complex spectrum with a greater number of distinct signals compared to the more symmetrical 3,3-dimethylhexan-2-one.
-
¹H NMR Multiplicity: The splitting patterns of the proton signals are highly informative. For instance, the characteristic singlet for the acetyl methyl group (C1-H₃) is present in all three isomers, but the signals for the alkyl chains will vary significantly. In this compound, the presence of a methine proton (CH) at C4 leads to more complex splitting patterns for the adjacent methylene protons. In contrast, octan-2-one shows a relatively straightforward series of triplets and multiplets for its linear chain. The most striking feature of 3,3-dimethylhexan-2-one is the sharp singlet integrating to six protons for the two equivalent methyl groups at C3.
-
¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbonyl carbon (C=O) appears in a characteristic downfield region (δ > 200 ppm) for all three ketones. However, the chemical shifts of the alkyl carbons will differ based on branching. The quaternary carbon at C3 in 3,3-dimethylhexan-2-one will have a distinct chemical shift and will be readily identifiable in a ¹³C NMR spectrum, particularly with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments which can distinguish between CH, CH₂, and CH₃ groups.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to differentiating the three isomers based on their NMR data.
Caption: Logical workflow for differentiating ketone isomers using NMR data.
Experimental Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of a liquid ketone sample for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pasteur pipettes
-
Volumetric flasks and vials
-
Sample of the ketone (this compound or its isomer)
Procedure:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh approximately 5-10 mg of the liquid ketone sample into a clean, dry vial.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal standard.
-
Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a Pasteur pipette, carefully transfer the solution into a clean, dry NMR tube. The liquid height in the tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Carefully place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This can be done manually or automatically and is essential for obtaining sharp, well-resolved NMR signals.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal signal detection.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters, including the spectral width, number of scans, acquisition time, and relaxation delay. For a routine ¹H spectrum, 8-16 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) data.
-
-
¹³C NMR Acquisition:
-
Select the ¹³C nucleus and set the acquisition parameters. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 64 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquire the FID data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID data for both ¹H and ¹³C experiments to obtain the frequency-domain NMR spectra.
-
Phase the spectra to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts and multiplicities of the signals in both spectra to elucidate the structure of the compound.
-
By following this comprehensive guide, researchers can confidently differentiate this compound from its structural isomers, ensuring accurate compound identification in their scientific endeavors.
A Comparative Guide to the Analytical Separation of Octane Isomers
For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. Octane (C8H18), with its 18 structural isomers, presents a significant analytical challenge due to the subtle differences in the physical and chemical properties of these branched and straight-chain alkanes. This guide provides an objective comparison of key analytical techniques for the separation of octane isomers, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The separation of non-polar, volatile compounds like octane isomers is primarily achieved through chromatographic techniques. Gas Chromatography (GC) is the most established and widely used method, with several variations offering different levels of resolution and selectivity. Supercritical Fluid Chromatography (SFC) and Capillary Electrochromatography (CEC) present alternative approaches with distinct advantages.
Quantitative Performance Data
The following table summarizes the performance of various chromatographic techniques for the separation of octane isomers. It is important to note that direct comparative studies for all techniques on a standardized mixture of all 18 octane isomers are limited in the literature. The data presented here is a compilation from various sources, highlighting the typical performance characteristics.
| Technique | Stationary Phase/Column | Key Performance Metrics | Analysis Time | Reference |
| Capillary Gas Chromatography (GC-FID) | Graphene-based porous carbon material (GPCM) | Baseline separation of several octane isomers. High column efficiency (3210 plates/m). | < 15 min | [1] |
| Palm Fibers (PFs) | Baseline resolution (R > 1.5) for C6-C8 alkane isomers. | < 10 min | ||
| Liquid Crystalline Phases (e.g., MEAB) | High isomeric selectivity for positional and structural isomers. | Variable | [2] | |
| 100% Polydimethyl siloxane (PDMS) | Good separation based on boiling points. | Variable | [3] | |
| Comprehensive 2D Gas Chromatography (GCxGC-TOFMS/FID) | Non-polar (1D) x Polar (2D) (e.g., Rxi-5MS x Rxi-17Sil MS) | Significantly increased peak capacity and resolution for complex hydrocarbon mixtures. | 30-60 min | [4][5][6] |
| Supercritical Fluid Chromatography (SFC) | Chiral and achiral packed columns | High-speed, high-resolution separations of isomers. | < 10 min | [7][8] |
| Capillary Electrochromatography (CEC) | Packed capillaries (e.g., C18) | High efficiency (up to 220,000 plates/m) for neutral compounds. | < 20 min | [9][10][11] |
Note: Quantitative data for SFC and CEC specifically for octane isomer separation is sparse in the reviewed literature. The performance metrics are based on their general capabilities for separating non-polar and isomeric compounds.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for replicating and validating separation methods. Below are representative protocols for the key techniques discussed.
Capillary Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is a robust and widely used technique for the routine analysis of volatile hydrocarbons.
Objective: To separate a mixture of octane isomers using a high-resolution capillary GC column.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: Graphene-based porous carbon material (GPCM), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1 mL/min
-
Injector: Split/splitless inlet, 250°C, split ratio 100:1
-
Oven Temperature Program: Initial temperature 30°C (isothermal)
-
Detector: FID, 280°C
Procedure:
-
Prepare a standard solution of octane isomers in a volatile solvent (e.g., hexane).
-
Inject 1 µL of the sample into the GC.
-
Initiate the temperature program and data acquisition.
-
Identify the isomers based on their retention times compared to known standards.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-FID/TOFMS)
GCxGC offers significantly enhanced resolution for complex mixtures by employing two columns with different separation mechanisms.
Objective: To achieve a detailed separation of a complex mixture of octane isomers.
Instrumentation:
-
GCxGC system with a thermal or cryogenic modulator
-
Detectors: Flame Ionization Detector (FID) and Time-of-Flight Mass Spectrometer (TOFMS)
-
Primary Column (1D): Non-polar, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5MS)
-
Secondary Column (2D): Polar, e.g., 1 m x 0.15 mm ID, 0.15 µm film thickness (e.g., Rxi-17Sil MS)
-
Carrier Gas: Helium, constant pressure
-
Injector: 250°C, split injection
-
Primary Oven Program: 40°C hold for 1 min, ramp to 200°C at 2°C/min
-
Secondary Oven Program: 5°C offset from the primary oven
-
Modulation Period: 5 seconds
Procedure:
-
Inject a complex hydrocarbon sample containing octane isomers.
-
Run the GCxGC analysis with the specified parameters.
-
Process the 2D chromatogram to identify and quantify the individual isomers. The TOFMS provides mass spectral data for structural confirmation.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the rapid separation of isomers, using a supercritical fluid as the mobile phase.
Objective: To demonstrate the rapid separation of octane isomers using SFC.
Instrumentation:
-
SFC system with a back-pressure regulator
-
Column: Packed chiral or achiral column suitable for non-polar compounds
-
Mobile Phase: Supercritical CO2 with a co-solvent (e.g., methanol)
-
Detector: UV or FID
-
Temperature: 40°C
-
Pressure: 150 bar
Procedure:
-
Dissolve the octane isomer mixture in an appropriate solvent.
-
Inject the sample into the SFC system.
-
Run the analysis under isocratic or gradient conditions.
-
Detect the separated isomers.
Visualizing Experimental Workflows
Clear visualization of experimental workflows is essential for understanding the analytical process. The following diagrams, created using the DOT language, illustrate the logical flow of the described techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. vurup.sk [vurup.sk]
- 3. phenomenex.blog [phenomenex.blog]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Capillary electrochromatography and preconcentration of neutral compounds on poly(dimethylsiloxane) microchips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Separation of basic, acidic and neutral compounds by capillary electrochromatography using uncharged monolithic capillary columns modified with anionic and cationic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physical Properties of Branched C8 Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the key physical properties of several branched C8 ketone isomers. The data presented is essential for researchers and professionals in drug development and chemical synthesis, offering a basis for solvent selection, reaction condition optimization, and compound characterization.
Data Summary
The following table summarizes the key physical properties of various branched C8 ketones.
| Compound Name | Structure | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 3-Methyl-2-heptanone | CH₃C(=O)CH(CH₃)CH₂CH₂CH₂CH₃ | 157.85 - 164 | 0.8218 | 1.4172 |
| 4-Methyl-3-heptanone | CH₃CH₂C(=O)CH(CH₃)CH₂CH₂CH₃ | 159.93 (est.) | N/A | N/A |
| 5-Methyl-3-heptanone | CH₃CH₂C(=O)CH₂CH(CH₃)CH₂CH₃ | 157 - 162 | 0.820 - 0.824 | 1.414 - 1.424 |
| 6-Methyl-2-heptanone | CH₃C(=O)CH₂CH₂CH₂CH(CH₃)₂ | 167 - 171 | 0.813 - 0.819 | 1.412 - 1.418 |
| 2,4-Dimethyl-3-hexanone | (CH₃)₂CHC(=O)CH(CH₃)CH₂CH₃ | 149.6 | 0.809 | N/A |
| 4,4-Dimethyl-2-pentanone | CH₃C(=O)CH₂C(CH₃)₃ | 125 - 130 | 0.809 | 1.404 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Boiling Point (Capillary Method)
Objective: To determine the temperature at which a liquid's vapor pressure equals the atmospheric pressure.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or hot plate)
-
Sample of the C8 ketone
Procedure:
-
A small amount of the C8 ketone sample is placed into the small test tube.
-
A capillary tube, with its open end facing down, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) for even heat distribution.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the sample, which will be observed as a stream of bubbles.
-
The heating is discontinued once a steady stream of bubbles emerges from the capillary tube.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[1][2]
Determination of Density (Pycnometry or Digital Density Meter)
Objective: To measure the mass per unit volume of the liquid ketone.
Method 1: Pycnometry (ASTM D1217)
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Thermostatically controlled water bath
-
Sample of the C8 ketone
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with the C8 ketone sample, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a thermostatic bath to bring the sample to a specific temperature (e.g., 20°C).
-
Once the temperature is stabilized, the volume is adjusted, and the pycnometer is removed, cleaned, and weighed again.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.[3]
Method 2: Digital Density Meter (ASTM D4052)
Apparatus:
-
Digital density meter
-
Syringe for sample injection
-
Sample of the C8 ketone
Procedure:
-
The instrument is calibrated using air and distilled water.
-
A small volume of the C8 ketone sample is injected into the oscillating U-tube of the density meter.
-
The instrument measures the change in the oscillation frequency of the tube caused by the sample and calculates the density.[3][4]
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the ratio of the speed of light in a vacuum to its speed within the liquid ketone, which is a characteristic property of the substance.
Apparatus:
-
Abbe refractometer
-
Light source (typically a sodium lamp, 589 nm)
-
Constant temperature water bath
-
Sample of the C8 ketone
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the C8 ketone sample are placed on the prism of the refractometer.
-
The prisms are closed, and the sample is allowed to reach thermal equilibrium, maintained by the circulating water bath (typically at 20°C).
-
The light source is positioned, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale.[5][6][7]
Determination of Water Solubility
Objective: To determine the extent to which the C8 ketone dissolves in water.
Apparatus:
-
Test tubes
-
Graduated pipettes or burettes
-
Vortex mixer or shaker
-
Sample of the C8 ketone
-
Distilled water
Procedure:
-
A specific volume or mass of the C8 ketone is added to a test tube.
-
A known volume of distilled water is added incrementally.
-
After each addition, the mixture is vigorously agitated to facilitate dissolution.
-
The solution is observed for homogeneity. The point at which the solution becomes saturated (i.e., no more ketone dissolves, and a separate phase is observed) or the ketone fully dissolves is noted.
-
Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., g/100 mL).[8][9]
Visualizations
The following diagram illustrates a general workflow for the physical characterization of a branched C8 ketone.
Caption: Workflow for the physical characterization of a branched C8 ketone.
References
- 1. Video: Boiling Points - Procedure [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. knowledge.reagecon.com [knowledge.reagecon.com]
- 4. data.ntsb.gov [data.ntsb.gov]
- 5. Refractive Index ASTM D542 [intertek.com]
- 6. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]
- 7. matestlabs.com [matestlabs.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
A Comparative Guide to the Quantitative Analysis of 4-Ethylhexan-2-one in a Mixture
For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds within a complex mixture is a critical aspect of quality control, formulation development, and metabolic studies. This guide provides a comprehensive comparison of three widely used analytical techniques for the quantitative analysis of 4-ethylhexan-2-one: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).
This document outlines detailed experimental protocols, presents comparative performance data, and includes a visual workflow to aid in the selection of the most appropriate analytical method for your specific research needs.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[1][2] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic compounds containing carbon-hydrogen bonds.[3]
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.
-
Prepare a stock solution of an internal standard (e.g., undecane) at a concentration of 1 mg/mL in the same solvent.
-
Create a series of calibration standards by serially diluting the this compound stock solution and adding a constant concentration of the internal standard to each dilution.
-
For the unknown sample, accurately weigh a known amount of the mixture and dissolve it in a known volume of the solvent containing the internal standard at the same concentration as in the calibration standards.
b) GC-FID Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Injector | Split/Splitless, 250 °C, Split ratio 50:1 |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID), 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Injection Volume | 1 µL |
Quantitative Performance Data
The following table summarizes the expected performance characteristics for the quantitative analysis of this compound by GC-FID, based on typical validation results for similar methods.[4][5][6]
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a liquid sample.[7] For ketones that lack a strong chromophore, derivatization is often employed to enhance UV detection.[8]
Experimental Protocol
a) Derivatization and Sample Preparation:
-
Derivatizing Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of sulfuric acid.
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Prepare a stock solution of an internal standard (e.g., 2-heptanone) at 1 mg/mL in acetonitrile.
-
For calibration standards, mix aliquots of the this compound stock solution with a constant amount of the internal standard stock solution and the DNPH reagent. Heat the mixture to ensure complete derivatization.
-
Prepare the unknown sample by reacting a known amount of the mixture with the DNPH reagent and adding the internal standard.
b) HPLC-UV Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
Quantitative Performance Data
The following table outlines the expected performance of the HPLC-UV method for this compound analysis after derivatization, based on typical validation data for similar compounds.[9][10][11]
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 0.5 - 200 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.[12][13]
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample mixture into an NMR tube.
-
Accurately weigh and add approximately 2 mg of a certified internal standard (e.g., maleic acid) to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.[14]
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Ensure complete dissolution by vortexing or gentle sonication.
b) ¹H-NMR Spectroscopy - Instrumentation and Parameters:
| Parameter | Setting |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) |
| Pulse Program | zg30 (30° pulse) |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s (should be at least 5 times the longest T₁ of the analyte and internal standard) |
| Acquisition Time | 4 s |
| Spectral Width | 20 ppm |
c) Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the methyl protons adjacent to the carbonyl group) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / mₓ) * Pₛₜₔ
Where:
-
Cₓ = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
x = analyte (this compound)
-
std = internal standard
-
Quantitative Performance Data
The expected performance characteristics for qNMR analysis are summarized below, reflecting its high accuracy and precision.[15]
| Parameter | Expected Value |
| Linearity (R²) | > 0.9999 |
| Range | Dependent on sample solubility and instrument sensitivity |
| Limit of Detection (LOD) | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~30 µg/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 1% |
Workflow for Quantitative Analysis
The general workflow for performing a quantitative analysis of a compound in a mixture is depicted below.
Caption: General workflow for quantitative analysis.
Comparison Summary
The choice of analytical technique depends on various factors including the required sensitivity, sample matrix, available equipment, and cost. The table below provides a side-by-side comparison of the three methods for the quantitative analysis of this compound.
| Feature | GC-FID | HPLC-UV (with Derivatization) | qNMR |
| Principle | Separation based on volatility and polarity in the gas phase.[1] | Separation based on polarity in the liquid phase.[7] | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[12] |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | Not required | Required for good sensitivity | Not required |
| Sensitivity | High | Very High | Moderate |
| Analysis Time | Fast (10-20 min per sample)[14] | Moderate (15-30 min per sample) | Slow (>30 min per sample) |
| Cost per Sample | Low[2] | Moderate | High |
| Accuracy | Very Good | Very Good | Excellent |
| Precision | Excellent | Very Good | Excellent |
| Strengths | Simple, robust, and cost-effective for volatile compounds.[3] | Applicable to a wide range of compounds, high sensitivity.[7] | Primary method, no need for a specific reference standard of the analyte, provides structural information. |
| Limitations | Only for thermally stable and volatile compounds. | Derivatization can be time-consuming and introduce errors. | Lower sensitivity, higher equipment cost. |
Conclusion
For the routine, high-throughput quantitative analysis of this compound in a relatively clean matrix, GC-FID is a highly suitable and cost-effective method. If higher sensitivity is required or if the matrix is complex and non-volatile, HPLC-UV with derivatization offers a robust alternative. For applications demanding the highest accuracy and precision, and where a primary ratio method is beneficial (e.g., in the certification of reference materials), qNMR is the gold standard, albeit with a trade-off in sensitivity and sample throughput. The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements and available resources.
References
- 1. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. measurlabs.com [measurlabs.com]
- 3. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 4. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.org.co [scielo.org.co]
- 6. redalyc.org [redalyc.org]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youngin.com [youngin.com]
The Gold Standard for Ketone Analysis: A Comparative Guide to Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the accurate quantification of ketone bodies is paramount. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) with other analytical techniques for ketone analysis, supported by experimental data and detailed protocols to inform your methodological choices.
Ketone bodies—primarily β-hydroxybutyrate (BHB), acetoacetate (AcAc), and acetone—are crucial indicators of metabolic health and disease. Their precise measurement is critical in research areas ranging from diabetes and metabolic syndromes to neurological disorders and ketogenic diet monitoring. While various methods exist for ketone analysis, Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard due to its superior accuracy, precision, and specificity.
Performance Comparison: IDMS vs. Alternative Methods
The choice of analytical method for ketone quantification depends on the specific requirements of the study, including the desired level of accuracy, sample throughput, and available instrumentation. Here, we compare IDMS, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards, against other common techniques.
| Analytical Method | Principle | Analytes Measured | Precision (CV%) | Accuracy/Recovery (%) | Key Advantages | Key Limitations |
| Isotope Dilution Mass Spectrometry (IDMS) | Quantification based on the ratio of native analyte to a known amount of a stable isotope-labeled internal standard.[1][2] | BHB, AcAc, Acetone, and their isomers.[3][4] | < 10%[5][6] | 98-107%[5] | High specificity, accuracy, and precision; considered the reference method.[6] | Requires expensive equipment and skilled personnel; lower throughput. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[7] | Primarily acetone; BHB and AcAc require derivatization.[6][7] | < 10%[5] | 87-98.4%[8] | High sensitivity and accuracy.[6][7] | Derivatization can be time-consuming and introduce variability.[7] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in a liquid phase followed by tandem mass spectrometry.[7][9] | BHB, AcAc, and other isomers without derivatization.[3] | Variable, can be <15% | Good, but matrix effects can be a concern. | High sensitivity and specificity; suitable for multiplexing.[3][7] | Matrix effects can suppress or enhance ion signals. |
| Enzymatic Assays | Spectrophotometric or fluorometric detection of NADH produced or consumed by 3-hydroxybutyrate dehydrogenase.[10][11][12] | BHB and AcAc.[11] | Variable, typically 5-15% | Generally good, but can be susceptible to interferences. | High throughput, relatively inexpensive, and suitable for automation.[11][13] | Indirect measurement; potential for interference from other substances.[14] |
| Point-of-Care (POC) Blood Meters | Electrochemical measurement of BHB in a small blood sample.[15] | Primarily BHB.[16] | Good correlation with LC-MS/MS up to certain concentrations.[15] | Good agreement with LC-MS/MS in the clinically relevant range (0.0-3.0 mmol/L).[15] | Rapid, portable, and easy to use.[17] | Limited to BHB; accuracy can decrease at high concentrations.[14][15] |
| Urine Test Strips | Colorimetric reaction based on the nitroprusside reaction.[16] | Acetoacetate (and to a lesser extent, acetone).[16][18] | Semi-quantitative.[18] | Reflects recent (not current) ketone levels; can be affected by hydration status.[19][20] | Inexpensive and non-invasive.[17][19] | Does not measure BHB, the predominant ketone body in ketoacidosis; semi-quantitative.[14][20] |
Experimental Protocols
Isotope Dilution GC-MS for Total Ketone Body Analysis
This method is based on the enzymatic oxidation of D-β-hydroxybutyrate to acetoacetate, followed by decarboxylation to acetone, which is then quantified by headspace GC-MS using an isotope-labeled internal standard.[5][6]
Sample Preparation:
-
To a 20-mL headspace vial, add 100 µL of blood or standard.[21]
-
Add 100 µL of the internal standard solution (acetone-¹³C₃).[5]
-
Add 200 µL of a freshly prepared phosphate buffer solution containing D-β-hydroxybutyrate dehydrogenase, lactate dehydrogenase, pyruvate, and NAD⁺.[21]
-
Seal the vial and incubate at 37°C for 30-40 minutes to allow for enzymatic conversion.[21]
GC-MS Parameters:
-
Headspace Autosampler: Oven temperature 90°C, loop temperature 110°C, transfer line temperature 115°C.[21]
-
GC Column: HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Oven Program: Initial temperature of 50°C held for 5 minutes, then ramped to 200°C at 70°C/min and held for 2 minutes.[21]
-
MS Detection: Selected Ion Monitoring (SIM) mode.[8]
Isotope Dilution LC-MS/MS for Ketone Body Profiling
This method allows for the simultaneous quantification of multiple ketone bodies and their isomers without the need for derivatization.[3]
Sample Preparation:
-
To 10 µL of serum or plasma, add 10 µL of an internal standard mix containing stable isotope-labeled analogs of the target ketones (e.g., d₄-β-hydroxybutyrate and ¹³C₄-acetoacetate).[1]
-
Add 30 µL of water and homogenize.[1]
-
Precipitate proteins by adding 200 µL of an ice-cold extraction solution (e.g., 50% methanol in water).[1]
-
Vortex and centrifuge the samples.[1]
-
Transfer the supernatant for LC-MS/MS analysis.[22]
LC-MS/MS Parameters:
-
LC Column: A reverse-phase column suitable for polar compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for specific transitions of each analyte and its internal standard.[4]
Visualizing the Workflow and Metabolic Context
To better understand the analytical process and the biological significance of ketones, the following diagrams illustrate the experimental workflow for IDMS and the central role of ketones in metabolism.
Caption: Experimental workflow for Isotope Dilution Mass Spectrometry (IDMS) analysis of ketone bodies.
Caption: Simplified pathway of ketone body metabolism.
Conclusion
For researchers requiring the highest level of accuracy and precision in ketone body quantification, Isotope Dilution Mass Spectrometry is the unequivocal choice. While other methods offer advantages in terms of cost, throughput, or ease of use, they often compromise on the specificity and accuracy that IDMS provides. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals and generate reliable, high-quality data in the dynamic field of metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. bslonline.org [bslonline.org]
- 9. research.regionh.dk [research.regionh.dk]
- 10. Enzymatic method for determining ketone body ratio in arterial blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketone Body Assay Kit (ab272541) | Abcam [abcam.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Ketone Body Assay Kit | ABIN1000317 [antibodies-online.com]
- 14. Update on Measuring Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nvkc.nl [nvkc.nl]
- 16. The Best Way to Test Ketones – Diet Doctor [dietdoctor.com]
- 17. mygenefood.com [mygenefood.com]
- 18. Innovations and applications of ketone body monitoring in diabetes care - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. testing.com [testing.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Distinguishing Diastereomers of Ketone Derivatives
For researchers and professionals in drug development and chemical sciences, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and novelty of a compound. Diastereomers, unlike enantiomers, possess different physicochemical properties, which allows for their differentiation and separation by a variety of analytical techniques. This guide provides a comprehensive comparison of the most effective methods for distinguishing diastereomers of ketone derivatives, complete with experimental data, detailed protocols, and visual workflows to aid in method selection and application.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for distinguishing diastereomers of ketone derivatives depends on several factors, including the structural similarity of the diastereomers, the required level of confidence in the assignment, the availability of instrumentation, and the quantity of the sample. The three primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Chromatographic Methods (HPLC and SFC), and X-ray Crystallography.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different analytical methods, providing a basis for comparison of their performance.
Table 1: Chromatographic Separation of Ketone Diastereomers
| Technique | Stationary Phase | Mobile Phase/Eluent | Separation Factor (α) | Resolution (Rs) | Reference |
| HPLC | Silica Gel | Hexane/Ethyl Acetate | 1.18 | 1.06 | [1] |
| HPLC | Silica Gel | Not Specified | 1.27 | Not Specified | [1] |
| HPLC (after derivatization) | Silica Gel | Not Specified | 1.79 | Not Specified | [2] |
| SFC | Achiral | CO2/Modifier | Generally higher success rate for diverse drug-like compounds compared to RP-HPLC | Not Specified | [3][4] |
Note: Separation factor (α) is the ratio of the retention factors of the two diastereomers. A value > 1 indicates separation. Resolution (Rs) is a measure of the degree of separation between two peaks. A value ≥ 1.5 indicates baseline separation.
Table 2: NMR Spectroscopy Data for Distinguishing Diastereomers
| Technique | Parameter | Typical Observation for Diastereomers | Key Advantage | Reference |
| ¹H NMR | Chemical Shift (δ) | Different chemical shifts for protons near the stereogenic centers. | Provides detailed structural information in solution. | [5][6] |
| ¹³C NMR | Chemical Shift (δ) | Different chemical shifts for carbons near the stereogenic centers. | Complements ¹H NMR for structural elucidation. | [5][6] |
| NOESY/EXSY | Cross-peaks | Presence of exchange cross-peaks for equilibrating diastereomers. | Can distinguish between stable and interconverting diastereomers. | [5][6][7] |
| Chiral Derivatization with NMR | Δδ (δS - δR) | Systematic differences in chemical shifts between diastereomeric derivatives. | Allows for the determination of absolute configuration in some cases. | [8][9] |
Table 3: Overview of X-ray Crystallography
| Technique | Outcome | Key Advantage | Limitations | Reference |
| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, including relative and absolute stereochemistry. | Provides definitive proof of stereochemistry. | Requires a suitable single crystal of the compound, which can be challenging to obtain. | [10][11][12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific ketone derivatives.
NMR Spectroscopy for Diastereomer Differentiation
Objective: To distinguish between diastereomers in solution by observing differences in their NMR spectra.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the ketone derivative diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Carefully analyze the spectrum for distinct signals corresponding to each diastereomer. Protons closer to the stereogenic centers are more likely to exhibit different chemical shifts.
-
Integrate the distinct signals to determine the diastereomeric ratio.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Identify separate signals for the carbons of each diastereomer, particularly those near the chiral centers.
-
-
2D NMR (if necessary):
-
For complex spectra, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the assignment of protons and carbons for each diastereomer.
-
For suspected equilibrating diastereomers, perform a 2D NOESY or EXSY experiment. The presence of cross-peaks between the signals of the two diastereomers confirms chemical exchange.[5][6]
-
Chiral Derivatization followed by NMR Analysis
Objective: To convert a mixture of enantiomers (which are indistinguishable by standard NMR) into a mixture of diastereomers, which can then be distinguished. This is also useful for enhancing the spectral differences between existing diastereomers.
Protocol:
-
Selection of Chiral Derivatizing Agent (CDA): Choose a CDA that reacts with the ketone or a derivative thereof. For ketones, this may involve prior conversion to a cyanohydrin or other suitable derivative.[8] A common CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).
-
Derivatization Reaction: React the ketone derivative with the enantiomerically pure CDA according to established procedures. This typically involves using a coupling agent.[13][14]
-
Work-up and Purification: After the reaction is complete, perform a suitable work-up to remove excess reagents. Purification by column chromatography may be necessary.
-
NMR Analysis:
-
Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric mixture.
-
Compare the chemical shifts of corresponding protons or fluorine atoms in the two diastereomers. The difference in chemical shifts (Δδ) can be used to determine the diastereomeric ratio and, in some cases, assign the absolute configuration.[8][9]
-
High-Performance Liquid Chromatography (HPLC)
Objective: To physically separate the diastereomers of a ketone derivative.
Protocol:
-
Column and Mobile Phase Selection:
-
Start with a normal-phase silica gel column or a reversed-phase C18 column.[2]
-
For normal-phase, a typical mobile phase is a mixture of hexane and ethyl acetate. For reversed-phase, a mixture of acetonitrile and water is common.
-
-
Method Development:
-
Inject a small amount of the diastereomeric mixture.
-
Start with an isocratic elution and adjust the mobile phase composition to achieve separation. A gradient elution may be necessary for complex mixtures.
-
Optimize the flow rate and column temperature to improve resolution.
-
-
Data Analysis:
-
Identify the peaks corresponding to each diastereomer.
-
Calculate the separation factor (α) and resolution (Rs) to quantify the separation quality.
-
The peak area can be used to determine the diastereomeric ratio.
-
Supercritical Fluid Chromatography (SFC)
Objective: To achieve rapid and efficient separation of diastereomers, often with reduced solvent consumption compared to HPLC.
Protocol:
-
Instrumentation: Utilize an SFC system equipped with a back-pressure regulator.[15]
-
Column and Mobile Phase:
-
Method Development:
-
Screen different achiral columns and co-solvents.
-
Optimize the gradient, temperature, and back-pressure to achieve the best separation.
-
-
Detection: Use a suitable detector, such as UV or mass spectrometry (MS).
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of a single diastereomer.
Protocol:
-
Crystal Growth:
-
This is often the most challenging step. Grow single crystals of one of the diastereomers from a purified sample.
-
Common techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters to obtain the final, high-resolution 3D structure. This will reveal the relative and, if a heavy atom is present or anomalous dispersion is used, the absolute stereochemistry.[12]
-
Visualizing the Workflow and Concepts
To better illustrate the relationships between these methods and the underlying principles, the following diagrams are provided.
Conclusion
The differentiation of ketone derivative diastereomers can be effectively achieved using a range of analytical techniques. NMR spectroscopy is invaluable for providing detailed structural information in solution and for identifying equilibrating diastereomers. Chromatographic methods, particularly HPLC and SFC, are powerful tools for the physical separation and quantification of diastereomers. For unambiguous proof of stereochemistry, single-crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. The choice of method will ultimately be guided by the specific research question, the nature of the sample, and the available resources. By leveraging the strengths of each technique, researchers can confidently characterize the stereochemical identity of their ketone derivatives.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. X-ray Crystallography | Advanced Lab [experimentationlab.berkeley.edu]
- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-ethylhexan-2-one
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to ensure the safe handling of 4-ethylhexan-2-one in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Hazard Profile Based on Related Compounds
An analysis of hazards associated with similar chemicals provides a conservative safety baseline for this compound. Key hazard statements from related compounds are summarized below.
| Hazard Statement | Associated Chemical(s) |
| Flammability | |
| H226: Flammable liquid and vapor | 2-Hexanone |
| H227: Combustible liquid | 2-Ethylhexanol |
| Health Hazards | |
| H303: May be harmful if swallowed | Vinyl 2-Ethylhexanoate |
| H315: Causes skin irritation | 2-Ethylhexanol, Vinyl 2-Ethylhexanoate |
| H319: Causes serious eye irritation | 2-Ethylhexanol, Vinyl 2-Ethylhexanoate |
| H332: Harmful if inhaled | 2-Ethylhexanol |
| H335: May cause respiratory irritation | 2-Ethylhexanol |
| H336: May cause drowsiness or dizziness | 2-Hexanone |
| H361: Suspected of damaging fertility or the unborn child | 2-Hexanone |
| H372: Causes damage to the peripheral nervous system through prolonged or repeated exposure | 2-Hexanone |
| Environmental Hazards | |
| H402: Harmful to aquatic life | 2-Ethylhexanol |
| H412: Harmful to aquatic life with long lasting effects | 2-Ethylhexanol |
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for mitigating the potential hazards of this compound. The following table outlines the recommended PPE for handling this substance.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against chemical splashes and vapors which can cause severe eye irritation. |
| Skin Protection | ||
| Hand Protection | Chemically resistant gloves such as Nitrile, Neoprene, or Butyl rubber. Double gloving is advised for prolonged contact. | Prevents skin absorption and irritation. Glove material should be selected based on chemical compatibility with ketones. |
| Body Protection | A standard lab coat is required at a minimum. For larger quantities or splash potential, a chemical-resistant apron or coveralls should be worn. | Provides a protective barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of potentially harmful vapors that can lead to respiratory irritation and other systemic effects. |
Occupational Exposure Limits (OELs) for Analogous Compounds
While no OELs have been established for this compound, the exposure limits for related substances provide a valuable reference for risk assessment.
| Substance | Exposure Limit | Issuing Organization |
| 2-Ethylhexanol | TWA: 5 ppm | ACGIH |
| 2-Hexanone | TWA: 5 ppm (20 mg/m³) | NIOSH |
| 2-Hexanone | TWA: 100 ppm (410 mg/m³) | OSHA |
TWA: Time-Weighted Average
Standard Operating and Disposal Procedures
A clear, step-by-step protocol is essential for operational safety and proper waste management.
Experimental Protocol: Safe Handling
-
Pre-Handling Checklist:
-
Conduct a detailed risk assessment for the planned experiment.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Confirm the immediate availability of an emergency eyewash station and safety shower.
-
Assemble all required PPE as specified in the table above.
-
Prepare and have accessible a spill kit with appropriate absorbent materials.
-
-
Chemical Handling:
-
All transfers and manipulations of this compound must be performed inside a chemical fume hood.
-
To mitigate fire risk from this likely combustible liquid, ground all dispensing and receiving equipment.
-
Strictly avoid all direct contact with the substance.
-
Utilize the minimum quantity of the chemical required for the procedure.
-
Ensure all containers are securely sealed when not in immediate use.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate all work areas and equipment after use.
-
Properly remove and dispose of any contaminated PPE.
-
Wash hands with soap and water immediately after completing the work.
-
Disposal Plan
-
Waste Identification: All this compound waste, including contaminated materials, must be treated as hazardous waste, likely classified as a flammable liquid organic waste.
-
Waste Collection: Collect all waste in a dedicated, clearly labeled, and sealed container that is chemically compatible with organic solvents.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, in strict accordance with all relevant regulations. Do not pour down the drain.
Process Flow Diagrams
Caption: PPE selection workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
